molecular formula C10H13N5O5 B1665527 adenosine-N-oxide CAS No. 146-92-9

adenosine-N-oxide

Cat. No.: B1665527
CAS No.: 146-92-9
M. Wt: 283.24 g/mol
InChI Key: QHFLZHVITNUFMV-KQYNXXCUSA-N
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Description

Inhibitor of secretion of inflammatory mediators, suppressing pro-inflammatory cytokine secretion>Adenosine N1-oxide is an inhibitor of secretion of inflammatory mediators. It acts by suppressing pro-inflammatory cytokine secretion.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(1-hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-8-5-9(13-3-15(8)19)14(2-12-5)10-7(18)6(17)4(1-16)20-10/h2-4,6-7,10-11,16-19H,1H2/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFLZHVITNUFMV-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=CN(C2=N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CN(C2=N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146-92-9
Record name Adenosine N1-oxide
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Record name Adenosine N1-oxide
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Foundational & Exploratory

Synthesis and Biosynthesis of Adenosine-N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-N-oxide, a derivative of the ubiquitous nucleoside adenosine, is a molecule of significant interest in biochemical and pharmacological research. Featuring an oxygen atom bonded to the N1 position of the adenine ring, this modification alters its chemical properties and biological activity compared to its parent molecule. This compound has been identified in natural sources, such as royal jelly, and has demonstrated noteworthy biological effects, including anti-inflammatory and antiviral activities.[1] This technical guide provides an in-depth overview of the chemical synthesis and the current understanding of the biosynthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through the direct oxidation of adenosine. A well-documented method involves the use of hydrogen peroxide in an acidic medium, which facilitates the N-oxidation of the adenine ring.

Experimental Protocol: Oxidation of Adenosine using Hydrogen Peroxide

This protocol is adapted from a previously described method for the preparation of this compound.[1]

Materials:

  • Adenosine

  • Acetic acid

  • 30% Hydrogen peroxide solution

  • 5% Palladium on carbon

  • Ethanol

Procedure:

  • Suspend 20 g of adenosine in 1 L of acetic acid.

  • To this suspension, add 100 mL of 30% hydrogen peroxide solution.

  • Stir the mixture at room temperature for 5 days.

  • After the reaction period, decompose the excess hydrogen peroxide by adding 5 g of 5% palladium on carbon to the mixture.

  • Separate the palladium on carbon catalyst by filtration.

  • Desiccate the filtrate under reduced pressure.

  • Crystallize the this compound product by adding ethanol to the residue.

  • Isolate the crystals by filtration.

Data Presentation:

ParameterValue
Starting MaterialAdenosine (20 g)
Oxidizing Agent30% Hydrogen Peroxide (100 mL)
SolventAcetic Acid (1 L)
Reaction Time5 days
Reaction TemperatureRoom Temperature
Catalyst for Quenching5% Palladium on Carbon (5 g)
Purification MethodCrystallization from Ethanol
Yield Not explicitly stated in the source text

Note: While the referenced protocol provides a detailed procedure, the final yield of the synthesized this compound is not specified.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various spectroscopic methods.

Spectroscopic Data: [1]

  • ESI-MS: m/z 284.15 [M + H]⁺

  • ¹H-NMR (DMSO-d₆, 300 MHz) δ ppm: 8.663 (s, 1H), 8.565 (s, 1H), 7.5 - 9.0 (br, 2H), 5.885 (d, J = 5.4, 1H), 5.546 (d, J = 4.8, 1H), 5.240 (d, J = 3.3, 1H), 5.059 (bs, 1H), 4.530 (bd, J = 4.8, 1H), 4.148 (bd, J = 3.0, 1H), 3.946 (bd, J = 3.6, 1H), 3.670 (m, 1H), 3.553 (m, 1H)

  • ¹³C-NMR (DMSO-d₆, 300 MHz) δ ppm: 143.28, 142.41, 148.32, 141.92, 118.82, 87.43, 85.49, 73.75, 70.13, 61.15

Synthesis Workflow

G cluster_synthesis Chemical Synthesis of this compound Adenosine Adenosine H2O2_AcOH H₂O₂ / Acetic Acid Reaction Oxidation Reaction (5 days, Room Temp) Adenosine->Reaction H2O2_AcOH->Reaction Quenching Quenching with Pd/C Reaction->Quenching Filtration Filtration Quenching->Filtration Concentration Concentration Filtration->Concentration Crystallization Crystallization (Ethanol) Concentration->Crystallization ANO This compound Crystallization->ANO

A flowchart illustrating the chemical synthesis of this compound.

Biosynthesis of this compound

The precise enzymatic pathway for the biosynthesis of this compound has not been fully elucidated. However, its presence in natural sources suggests that biological mechanisms for its formation exist. The current evidence points towards a potential role of non-enzymatic oxidation under conditions of cellular oxidative stress.

Natural Occurrence

This compound has been isolated from royal jelly, the nutrient-rich secretion of honeybees.[1] This finding indicates that insects, such as honeybees, possess the metabolic machinery or are exposed to conditions that lead to the formation of this compound.

Formation under Oxidative Stress

Research has shown that adenine bases within DNA can be oxidized to adenine N1-oxide under non-radical conditions, for instance, by hydrogen peroxide. The presence of 2'-deoxyadenosine N1-oxide has been detected in the DNA of Proteus mirabilis cells, with its levels increasing upon exposure to hydrogen peroxide. This suggests that this compound could be formed as a consequence of oxidative damage to nucleic acids or the free nucleoside pool within cells.

The cellular environment contains various reactive oxygen species (ROS) that can potentially oxidize adenosine. While specific enzymes that catalyze the N-oxidation of adenosine have not been definitively identified, the possibility of non-enzymatic oxidation or oxidation as a byproduct of other enzymatic activities, such as those involving peroxidases or cytochrome P450 enzymes, remains an area for further investigation.

Hypothetical Biosynthetic Pathway

Given the current lack of evidence for a dedicated enzymatic pathway, a hypothetical route for the biosynthesis of this compound involves the non-enzymatic oxidation of adenosine by reactive oxygen species generated during normal metabolic processes or under conditions of oxidative stress.

G cluster_biosynthesis Hypothetical Biosynthesis of this compound Adenosine Adenosine OxidativeStress Oxidative Stress Adenosine->OxidativeStress ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->OxidativeStress ANO This compound OxidativeStress->ANO Non-enzymatic Oxidation

A diagram of the hypothetical non-enzymatic biosynthesis of this compound.

Conclusion

The chemical synthesis of this compound is a well-established process, with direct oxidation of adenosine providing a straightforward route to this valuable compound. In contrast, the biological formation of this compound is less understood. While its natural occurrence is confirmed, the evidence to date suggests a likely role for non-enzymatic oxidation under physiological conditions of oxidative stress, rather than a specific, dedicated enzymatic pathway. Further research is required to elucidate the precise mechanisms of this compound biosynthesis in various organisms. This knowledge will be crucial for understanding its physiological roles and for harnessing its therapeutic potential.

References

Adenosine-N-Oxide: A Comprehensive Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-N-oxide (ANO), a derivative of the endogenous nucleoside adenosine, is a molecule of growing interest in the fields of biochemistry, pharmacology, and drug development.[1] Characterized by the presence of an oxygen atom on the N1 position of the adenine ring, this modification significantly alters its chemical and biological properties compared to its parent compound.[1] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, summarizing key data, outlining experimental protocols, and visualizing relevant biological pathways.

Chemical Properties

This compound is a white to off-white solid that is soluble in water and other polar solvents, a characteristic attributed to its polar nature arising from the hydroxyl groups and the nitrogen atom.[1] The introduction of the N-oxide functionality modifies the electronic structure of the purine ring system, influencing its reactivity and biological interactions.

General and Physicochemical Properties
PropertyValueSource(s)
CAS Number 146-92-9[1]
Molecular Formula C₁₀H₁₃N₅O₅[1]
Molecular Weight 283.24 g/mol [2]
Appearance White to off-white solid[1]
Solubility Soluble in water and other polar solvents. Soluble in DMSO.[1][3]
Melting Point 155 °C[4]
pKa (Predicted) 13.03 ± 0.70[4]
UV λmax 259 nm (for adenosine)[5]

Stability

The stability of this compound is a critical factor for its handling, storage, and potential therapeutic applications. Its stability is influenced by both enzymatic and physicochemical factors such as pH and temperature.[1]

Enzymatic Stability

A key feature of this compound is its resistance to deamination by adenosine deaminase, an enzyme that rapidly degrades adenosine to inosine.[6] This enhanced stability significantly prolongs its biological half-life compared to adenosine.[6]

Physicochemical Stability

Storage Recommendations: For short-term storage (days to weeks), keeping this compound dry, dark, and at 0 - 4°C is recommended. For long-term storage, -20°C is advisable.[2]

Synthesis and Degradation

Synthesis

The synthesis of this compound is typically achieved through the oxidation of adenosine. A common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent. The reaction selectively oxidizes the N1 position of the adenine ring.

A general representation of the synthesis is as follows: Adenosine + Oxidizing Agent (e.g., m-CPBA) → this compound

One documented procedure involves the oxidation of adenosine to its N1-oxide as an intermediate step in the synthesis of labeled guanosine.[8]

Degradation

As previously mentioned, this compound is resistant to enzymatic degradation by adenosine deaminase.[6] However, chemical degradation can occur under certain conditions. For instance, treatment of acylated adenosine N-oxides with carboxylic anhydrides and thiophenol can lead to the opening of the pyrimidine ring.[9] Further research is needed to fully elucidate the degradation pathways of this compound under various physiological and environmental conditions.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, most notably as an anti-inflammatory agent. It has been shown to inhibit the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from stimulated macrophages.[10]

The anti-inflammatory effects of this compound are mediated through the PI3K/Akt/GSK-3β signaling pathway.[10] Upon stimulation, this compound upregulates the phosphorylation of Akt and its downstream target, glycogen synthase kinase-3β (GSK-3β).[10] The phosphorylation of GSK-3β at Ser9 is known to negatively regulate the inflammatory response induced by lipopolysaccharide (LPS).[10]

PI3K_Akt_GSK3b_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ANO This compound Receptor Putative Receptor ANO->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates p_Akt p-Akt (Ser473) Akt->p_Akt GSK3b GSK-3β p_GSK3b p-GSK-3β (Ser9) (Inactive) GSK3b->p_GSK3b p_Akt->GSK3b Phosphorylates Inflammatory_Response Inflammatory Response p_GSK3b->Inflammatory_Response Inhibits

Caption: PI3K/Akt/GSK-3β signaling pathway activated by this compound.

Experimental Protocols

Stability of this compound in the Presence of Adenosine Deaminase

This protocol is adapted from a study demonstrating the resistance of this compound to adenosine deaminase.[6]

Objective: To assess the stability of this compound in the presence of adenosine deaminase compared to adenosine.

Materials:

  • This compound (ANO)

  • Adenosine

  • Adenosine deaminase enzyme (e.g., 6.7 U/L)

  • Potassium phosphate buffer (53.3 mM) containing 0.003% bovine serum albumin

  • Incubator at 37°C

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., ODS AQ-303)

Procedure:

  • Prepare solutions of ANO and adenosine in the potassium phosphate buffer.

  • Add adenosine deaminase enzyme to each solution.

  • Incubate the mixtures at 37°C.

  • At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the reaction mixtures.

  • Analyze the concentration of ANO, adenosine, and inosine in the aliquots by reverse-phase HPLC.

Expected Outcome: The concentration of this compound will remain relatively constant over the incubation period, while the concentration of adenosine will decrease with a corresponding increase in the concentration of inosine.

HPLC_Stability_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Solutions Prepare ANO and Adenosine Solutions Add_Enzyme Add Adenosine Deaminase Prepare_Solutions->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Take_Aliquots Take Aliquots (t = 0, 15, 30, 60 min) Incubate->Take_Aliquots HPLC_Analysis HPLC Analysis Take_Aliquots->HPLC_Analysis Data_Analysis Quantify ANO, Adenosine, Inosine HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for assessing the stability of this compound.

Quantification of this compound by HPLC

The following is a general HPLC method that can be adapted for the analysis of this compound, based on established protocols for adenosine and other nucleosides.[11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A gradient elution is often effective.

  • Solvent A: 0.1 M potassium phosphate buffer, pH 7.0.

  • Solvent B: Acetonitrile.

  • A typical gradient might be a linear increase in Solvent B.

Method Parameters:

  • Flow rate: 1.0 mL/min.

  • Column temperature: 30°C.

  • Detection wavelength: ~260 nm (based on adenosine's absorbance maximum, should be optimized for this compound).

  • Injection volume: 10-20 µL.

Procedure:

  • Prepare standard solutions of this compound of known concentrations.

  • Prepare samples for analysis, ensuring they are filtered to remove particulates.

  • Inject standards to create a calibration curve.

  • Inject samples and quantify the amount of this compound by comparing the peak area to the calibration curve.

Conclusion

This compound presents a compelling profile for researchers in drug discovery and development. Its enhanced stability compared to adenosine, coupled with its potent anti-inflammatory properties, makes it a promising candidate for further investigation. This guide has provided a comprehensive overview of its known chemical properties and stability, along with relevant experimental protocols and a visualization of its primary signaling pathway. Further research into its quantitative stability, detailed degradation pathways, and full toxicological profile will be crucial for its potential translation into therapeutic applications.

References

Adenosine-N-Oxide: A Comprehensive Technical Guide to its Biological Role and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine-N-oxide (ANO), a naturally occurring derivative of adenosine found in substances like royal jelly, is emerging as a molecule of significant interest in biomedical research and drug development. Unlike its parent nucleoside, ANO exhibits enhanced stability and potent biological activities, particularly in the realm of inflammation and cellular signaling. This technical guide provides an in-depth exploration of the biological role and function of ANO, with a focus on its anti-inflammatory properties and underlying molecular mechanisms. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate further investigation and therapeutic application of this promising compound.

Introduction

Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in numerous physiological processes by activating four G-protein-coupled adenosine receptors (ARs): A1, A2A, A2B, and A3.[1] It is a potent endogenous anti-inflammatory and immunoregulatory molecule.[1] However, the therapeutic utility of adenosine is severely limited by its short half-life in the bloodstream, as it is rapidly metabolized by adenosine deaminase (ADA) into inosine.[1] this compound (ANO), an oxidized derivative of adenosine at the N1 position of the adenine base, has garnered attention as a stable analog that is resistant to deamination by ADA.[1] This enhanced stability allows for more sustained biological effects, making ANO a compelling candidate for therapeutic development.

This guide will delve into the chemical properties, biological functions, and mechanisms of action of ANO, with a particular emphasis on its potent anti-inflammatory effects. We will explore its modulation of key signaling pathways, present quantitative data on its activity, and provide detailed experimental methodologies for its study.

Chemical and Physical Properties

This compound is a white to off-white solid that is soluble in water and other polar solvents.[2] Its chemical structure is characterized by the addition of an oxygen atom to the N1 position of the adenine ring of adenosine.

PropertyValue
CAS Number 146-92-9
Molecular Formula C₁₀H₁₃N₅O₅
Molecular Weight 283.24 g/mol
Appearance Solid powder
Purity >98%
Solubility Soluble in water
Storage Dry, dark, at 0-4°C for short term or -20°C for long term

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 300 MHz) δ ppm: 8.663 (s, 1H), 8.565 (s, 1H), 7.5 - 9.0 (br, 2H), 5.885 (d, J = 5.4, 1H), 5.546 (d, J = 4.8, 1H), 5.240 (d, J = 3.3, 1H), 5.059 (bs, 1H), 4.530 (bd, J = 4.8, 1H), 4.148 (bd, J = 3.0, 1H), 3.946 (bd, J = 3.6, 1H), 3.670 (m, 1H), 3.553 (m, 1H)[1]

  • ¹³C NMR (DMSO-d₆, 300 MHz) δ ppm: 143.28, 142.41, 148.32, 141.92, 118.82, 87.43, 85.49, 73.75, 70.13, 61.15[1]

  • ESI-MS m/z: 284.15 [M + H]⁺[1]

Biological Role and Function

The primary biological function of ANO that has been extensively studied is its potent anti-inflammatory activity. It has been shown to be superior to adenosine in suppressing the secretion of a broad spectrum of pro-inflammatory cytokines.[3]

Anti-inflammatory Effects

ANO has demonstrated significant anti-inflammatory effects both in vitro and in vivo. It effectively inhibits the secretion of key inflammatory mediators from activated immune cells.

Quantitative Data on Cytokine Inhibition:

Studies on lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages and the human monocytic cell line THP-1 have quantified the inhibitory effects of ANO on the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Cell LineStimulantCytokineANO Concentration (µM)% Inhibition
Mouse Peritoneal MacrophagesLPSTNF-α1~50%
IL-61~40%
THP-1LPS + IFN-γTNF-α4.9 (EC₅₀)50%
IL-6Not specifiedNot specified

Data synthesized from[4]

Notably, much higher concentrations of adenosine are required to achieve the same level of inhibition as ANO.[4] The potent anti-inflammatory activity of ANO is not solely attributable to its resistance to adenosine deaminase.[3]

Stability in the Presence of Adenosine Deaminase

A key advantage of ANO over adenosine is its resistance to degradation by adenosine deaminase (ADA). This enzymatic stability contributes to its prolonged and more potent biological effects.

Comparative Stability of ANO and Adenosine:

Compound (10 µM)Incubation Time (hours)% Remaining in Culture Medium with 10% FBS
ANO 6~100%
24~100%
Adenosine 60%
240%

Data synthesized from[1]

Role in Endotoxin Shock

In an in vivo model of endotoxin shock induced by LPS in mice, intravenous administration of ANO significantly reduced lethality.[1] This protective effect is likely a consequence of its potent anti-inflammatory properties observed in vitro.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of this compound are mediated through the modulation of specific intracellular signaling pathways. A key pathway identified is the PI3K/Akt/GSK-3β signaling cascade.

The PI3K/Akt/GSK-3β Signaling Pathway

ANO has been shown to up-regulate the phosphorylation of Akt (at Ser473) and its downstream target, glycogen synthase kinase-3β (GSK-3β) (at Ser9).[5] The phosphorylation of GSK-3β at Ser9 is known to negatively regulate the LPS-induced inflammatory response.[5] This suggests that ANO exerts its anti-inflammatory effects, at least in part, by activating the PI3K/Akt pathway, leading to the inhibitory phosphorylation of GSK-3β.

Quantitative Data on Protein Phosphorylation:

Western blot analysis of LPS-stimulated RAW264.7 cells treated with ANO has provided quantitative insights into the activation of the PI3K/Akt/GSK-3β pathway.

ProteinANO Concentration (µM)Fold Increase in Phosphorylation (relative to total protein)
p-Akt (Ser473) 5Significant increase
p-GSK-3β (Ser9) 5Significant increase

Data synthesized from[6]

Interestingly, ANO does not appear to affect the phosphorylation of MAP kinase family members (ERK1/2, p38, JNK) or NF-κB p65 in LPS-stimulated macrophages.[5]

PI3K_Akt_GSK3b_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANO This compound AR Adenosine Receptor (e.g., A2B) ANO->AR Binds PI3K PI3K AR->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Ser473) GSK3b GSK-3β pAkt->GSK3b Phosphorylates pGSK3b p-GSK-3β (Ser9) (Inactive) Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6) pGSK3b->Inflammation Inhibits

Figure 1: Proposed PI3K/Akt/GSK-3β signaling pathway modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of this compound.

Synthesis of this compound

A general method for the synthesis of this compound involves the oxidation of adenosine.[7]

Materials:

  • Adenosine

  • m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide

  • Solvent (e.g., acetic acid, water)

  • Purification system (e.g., column chromatography)

Protocol:

  • Dissolve adenosine in a suitable solvent.

  • Add the oxidizing agent (e.g., m-CPBA) to the solution.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain pure this compound.

  • Characterize the final product using NMR and mass spectrometry.

In Vitro Anti-inflammatory Assay: Cytokine Secretion

This protocol describes the measurement of TNF-α and IL-6 secretion from LPS-stimulated murine macrophages.

Materials:

  • Murine macrophage cell line (e.g., RAW264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (ANO)

  • ELISA kits for mouse TNF-α and IL-6

Protocol:

  • Seed RAW264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of ANO (e.g., 0.1, 1, 10 µM) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition for each ANO concentration relative to the LPS-only control.

Western Blot Analysis of PI3K/Akt/GSK-3β Pathway Activation

This protocol outlines the detection of phosphorylated Akt and GSK-3β in cell lysates.

Materials:

  • RAW264.7 cells

  • LPS

  • ANO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-GSK-3β (Ser9), anti-total GSK-3β, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

  • Western blotting equipment

Protocol:

  • Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with ANO and/or LPS for the desired time (e.g., 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Endotoxin Shock Model

This protocol describes an animal model to assess the protective effects of ANO against LPS-induced lethality.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • LPS

  • This compound (ANO)

  • Sterile saline

Protocol:

  • Acclimatize the mice for at least one week before the experiment.

  • Administer ANO (e.g., 10 mg/kg) or vehicle (saline) to the mice via intravenous or intraperitoneal injection.

  • After a short pre-treatment period (e.g., 30 minutes), inject a lethal dose of LPS (e.g., 15-20 mg/kg, intraperitoneally).

  • Monitor the survival of the mice for a period of 72 hours.

  • Record the time of death for each animal.

  • Analyze the survival data using Kaplan-Meier survival curves and log-rank tests.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Cell Culture (e.g., RAW264.7) A2 ANO Treatment A1->A2 A3 LPS Stimulation A2->A3 A4 Cytokine Measurement (ELISA) A3->A4 A5 Western Blot Analysis (Signaling Pathways) A3->A5 B1 Animal Model (e.g., BALB/c mice) B2 ANO Administration B1->B2 B3 LPS Challenge (Endotoxin Shock) B2->B3 B4 Survival Monitoring B3->B4

Figure 2: General experimental workflow for evaluating the anti-inflammatory effects of ANO.

Potential for Drug Development

The unique properties of this compound, particularly its enhanced stability and potent anti-inflammatory effects, position it as a promising candidate for drug development. Its ability to modulate the PI3K/Akt/GSK-3β pathway suggests potential therapeutic applications in a range of inflammatory and immune-related disorders.

Potential Therapeutic Areas:

  • Sepsis and Septic Shock: The demonstrated efficacy of ANO in reducing lethality in an endotoxin shock model highlights its potential as a therapeutic agent for sepsis.

  • Autoimmune Diseases: By suppressing pro-inflammatory cytokine production, ANO could be beneficial in the treatment of autoimmune conditions such as rheumatoid arthritis and inflammatory bowel disease.

  • Neuroinflammatory Disorders: The PI3K/Akt signaling pathway is also implicated in neuroinflammation, suggesting a potential role for ANO in neurodegenerative diseases with an inflammatory component.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of ANO, as well as its safety profile in preclinical and clinical studies.

Conclusion

This compound represents a significant advancement in the field of adenosine-based therapeutics. Its resistance to enzymatic degradation overcomes a major hurdle that has limited the clinical application of adenosine. The potent anti-inflammatory effects of ANO, mediated through the PI3K/Akt/GSK-3β signaling pathway, provide a strong rationale for its further investigation as a novel therapeutic agent. This technical guide has provided a comprehensive overview of the current knowledge on ANO, with the aim of facilitating future research and accelerating its translation from the laboratory to the clinic. The detailed protocols, quantitative data, and pathway diagrams presented herein are intended to serve as a valuable resource for the scientific community in unlocking the full therapeutic potential of this promising molecule.

References

Adenosine-N-Oxide in Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-N-oxide (ANO), a derivative of the endogenous purine nucleoside adenosine, has emerged as a molecule of interest in the field of cellular signaling. Found in natural sources such as royal jelly, ANO exhibits distinct biological activities, particularly in modulating inflammatory responses.[1] Unlike its parent molecule, adenosine, which has a very short half-life and a broad range of receptor-mediated effects, ANO demonstrates a unique profile that suggests potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of ANO's role in cellular signaling, with a focus on its mechanism of action, relevant pathways, and the experimental methodologies used to elucidate its effects.

Core Signaling Pathway: PI3K/Akt/GSK-3β

The primary characterized signaling pathway modulated by this compound is the Phosphoinositide 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase-3β (GSK-3β) pathway.[1] In the context of inflammatory responses, particularly those induced by lipopolysaccharide (LPS) in macrophages, ANO has been shown to exert anti-inflammatory effects by activating this pathway.

Mechanism of Action

ANO up-regulates the phosphorylation of Akt at Serine 473 (Ser473) and its downstream target, GSK-3β, at Serine 9 (Ser9).[1] The phosphorylation of GSK-3β at this site is known to inhibit its activity, which in turn negatively regulates the inflammatory response induced by LPS.[1] This activation of the PI3K/Akt pathway by ANO leads to a reduction in the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

It is noteworthy that in LPS-stimulated RAW264.7 macrophage-like cells, ANO's anti-inflammatory effects were not associated with alterations in the phosphorylation of Mitogen-Activated Protein Kinase (MAPK) family members (ERK1/2, p38, and JNK) or the NF-κB p65 subunit.[1] This indicates a degree of specificity in ANO's signaling activity.

The upstream mechanism by which ANO initiates this signaling cascade is still under investigation. It has been hypothesized that ANO may act through the A2B adenosine receptor to activate the PI3K/Akt pathway, although this requires further experimental confirmation.[2] The signaling pathways induced by ANO appear to differ from those of adenosine.[2]

Adenosine_N_Oxide_PI3K_Pathway ANO This compound (ANO) A2B_Receptor A2B Adenosine Receptor (Hypothesized) ANO->A2B_Receptor Activates? PI3K PI3K A2B_Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (Ser473) Activates GSK3B GSK-3β Akt->GSK3B Phosphorylates (Ser9) Inhibits Inflammatory_Response Inflammatory Response (TNF-α, IL-6 Secretion) GSK3B->Inflammatory_Response Promotes

ANO activates the PI3K/Akt pathway, leading to the inhibition of GSK-3β and subsequent suppression of the inflammatory response.

Quantitative Data

While comprehensive dose-response studies providing specific IC50 or EC50 values for this compound are not extensively available in the public domain, existing research indicates its effective concentrations for inhibiting pro-inflammatory cytokine secretion.

Parameter Cell Line Stimulus Effective Concentration of ANO Observed Effect Reference
TNF-α SecretionRAW264.7 cellsLPS> 1 µMSignificant Inhibition[1]
IL-6 SecretionRAW264.7 cellsLPS> 1 µMSignificant Inhibition[1]
TNF-α SecretionPeritoneal MacrophagesLPS + IFN-γLower than adenosineInhibition[3]
IL-6 SecretionPeritoneal MacrophagesLPS + IFN-γLower than adenosineInhibition[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on cellular signaling pathways.

Western Blot Analysis of PI3K/Akt Pathway Phosphorylation

This protocol is designed to assess the phosphorylation status of Akt and GSK-3β in response to ANO treatment.

1. Cell Culture and Treatment:

  • Plate a suitable cell line (e.g., RAW264.7 macrophages) in 6-well plates and grow to 70-80% confluency.

  • The day before treatment, replace the medium with a low-serum medium (e.g., 0.5% FBS) to reduce basal levels of Akt phosphorylation.

  • On the day of the experiment, treat the cells with various concentrations of ANO (e.g., 0.1, 1, 5, 10 µM) for a specific time course (e.g., 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO) and a positive control if available. For inflammatory studies, co-treat with LPS (e.g., 1 µg/mL).

2. Cell Lysis:

  • After treatment, aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK-3β (Ser9), total GSK-3β, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis:

  • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each sample.

MTT Assay for Cell Viability

This colorimetric assay is used to assess whether ANO affects cell proliferation or exhibits cytotoxicity.

1. Cell Plating:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

2. Cell Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the ANO-containing medium to the respective wells. Include a vehicle control and a positive control for cytotoxicity.

  • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

3. MTT Addition:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

4. Solubilization of Formazan:

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Experimental and Logical Workflow

The investigation of a novel compound like this compound in cellular signaling typically follows a structured workflow to systematically elucidate its mechanism of action.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Pathway Identification cluster_2 Mechanism Elucidation cluster_3 In Vivo Validation Phenotypic_Assay Phenotypic Assay (e.g., Cytokine Secretion) Pathway_Screening Pathway-Specific Inhibitor/Activator Screen Phenotypic_Assay->Pathway_Screening Viability_Assay Cell Viability Assay (e.g., MTT) Viability_Assay->Pathway_Screening Phospho_Array Phospho-Protein Array Pathway_Screening->Phospho_Array Western_Blot_Broad Broad Western Blot Screen (e.g., MAPK, Akt, NF-κB) Phospho_Array->Western_Blot_Broad Targeted_Western_Blot Targeted Western Blot (Upstream/Downstream Targets) Western_Blot_Broad->Targeted_Western_Blot Receptor_Binding_Assay Receptor Binding/ Knockdown Studies Targeted_Western_Blot->Receptor_Binding_Assay Gene_Expression_Analysis Gene Expression Analysis (qPCR, RNA-Seq) Receptor_Binding_Assay->Gene_Expression_Analysis Animal_Model Animal Model of Disease (e.g., Endotoxin Shock) Gene_Expression_Analysis->Animal_Model

References

Adenosine-N-Oxide: A Technical Guide to its Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-N-oxide (ANO), a naturally occurring oxidized derivative of adenosine found in substances like royal jelly, is emerging as a molecule of significant pharmacological interest.[1][2] Unlike its parent molecule, adenosine, ANO exhibits remarkable stability due to its resistance to degradation by adenosine deaminase.[1] This property prolongs its biological activity and positions it as a potential therapeutic agent. This technical guide provides an in-depth overview of the current understanding of the pharmacological effects of ANO, with a focus on its anti-inflammatory properties and associated signaling pathways. The information presented herein is based on available preclinical research. It is important to note that comprehensive data on its receptor binding affinities, pharmacokinetics, and direct cardiovascular and neuronal effects are currently limited in the scientific literature.

Anti-inflammatory Effects

ANO has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[1][2] It effectively inhibits the secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from activated macrophages.[1][3]

Quantitative Data on Cytokine Inhibition

The inhibitory effects of ANO on pro-inflammatory cytokine secretion have been quantified in cell-based assays. The following table summarizes the available data on the efficacy of ANO in inhibiting TNF-α and IL-6 release from lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

CompoundTarget CytokineCell LineStimulantIC₅₀ / EffectCitation
This compound (ANO)TNF-αRAW264.7LPS (2 µg/mL)Inhibition observed at 1-40 µM[4]
This compound (ANO)IL-6RAW264.7LPS (2 µg/mL)Inhibition observed at 1-40 µM[4]

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound are, at least in part, mediated by the modulation of specific intracellular signaling pathways. Research has primarily elucidated its role in the PI3K/Akt/GSK-3β pathway.

PI3K/Akt/GSK-3β Signaling Pathway

ANO has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][3] This activation leads to the phosphorylation and subsequent inhibition of glycogen synthase kinase 3-beta (GSK-3β).[1] The inhibition of GSK-3β is a key mechanism for the anti-inflammatory effects of ANO, as GSK-3β is known to promote inflammatory responses.[1]

PI3K_Akt_GSK3b_Pathway ANO This compound PI3K PI3K ANO->PI3K Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (Phosphorylation) Inflammation Inflammatory Response GSK3b->Inflammation Promotes

Figure 1: ANO-mediated activation of the PI3K/Akt/GSK-3β signaling pathway, leading to the inhibition of the inflammatory response.

Effects on Osteogenic and Adipocyte Differentiation

Beyond its anti-inflammatory properties, ANO has been observed to promote osteogenic and adipocyte differentiation in preclinical models.[3][5] This suggests a potential role for ANO in tissue regeneration and metabolic processes. The pro-differentiative effects are also linked to the activation of the PI3K/Akt signaling pathway.[3]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively available in the current literature. One study has identified adenosine N1-oxide triphosphate as a metabolite of ANO in vivo, suggesting that ANO can be intracellularly phosphorylated.[6] The resistance of ANO to adenosine deaminase is a key metabolic feature that distinguishes it from adenosine and contributes to its prolonged activity.[1]

Figure 2: Simplified representation of the differential metabolism of this compound (ANO) and Adenosine.

Cardiovascular and Neuronal Effects

While adenosine has well-documented effects on the cardiovascular and nervous systems, there is a significant lack of direct experimental evidence on the specific effects of this compound in these areas.[7][8] It is crucial to avoid direct extrapolation of adenosine's effects to ANO without dedicated studies. Future research is needed to elucidate the direct impact of ANO on cardiovascular parameters such as heart rate and blood pressure, as well as on neuronal signaling and function.

Experimental Protocols

In Vivo Model: LPS-Induced Endotoxemia in Mice

This model is commonly used to assess the in vivo anti-inflammatory activity of compounds.

  • Animal Model: Male BALB/c mice are typically used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Mice are randomly divided into control and treatment groups.

  • Compound Administration: this compound (e.g., 135 mg/kg) or vehicle is administered, often orally or intravenously, at specific time points before and/or after LPS challenge.[4]

  • LPS Challenge: Lipopolysaccharide from E. coli is injected intraperitoneally to induce a systemic inflammatory response.

  • Monitoring: Survival rates are monitored over a defined period (e.g., 72 hours).

  • Cytokine Analysis: Blood samples can be collected at various time points to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

LPS_Workflow start Start acclimatize Acclimatize Mice start->acclimatize group Randomize into Groups (Control, ANO) acclimatize->group administer Administer Vehicle or ANO group->administer lps Inject LPS administer->lps monitor Monitor Survival lps->monitor collect Collect Blood Samples lps->collect end End monitor->end analyze Analyze Cytokines (ELISA) collect->analyze analyze->end

Figure 3: General experimental workflow for an LPS-induced endotoxemia model in mice to evaluate the anti-inflammatory effects of ANO.

In Vitro Assay: Cytokine Secretion from RAW264.7 Cells

This assay is used to determine the direct anti-inflammatory effects of compounds on macrophage-like cells.

  • Cell Culture: RAW264.7 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into multi-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of this compound or vehicle for a specified time.

  • Stimulation: Cells are then stimulated with LPS (e.g., 2 µg/mL) to induce pro-inflammatory cytokine production.[4]

  • Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

  • Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits.

Receptor Binding Profile

A critical aspect of characterizing the pharmacology of a compound is determining its binding affinity for its putative receptors. For this compound, this would involve assessing its affinity for the four adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. However, to date, there is no publicly available data from radioligand binding assays or other equivalent studies that have determined the binding affinities (Kᵢ values) of ANO for these receptors. The potent biological effects of ANO suggest that it may interact with one or more of these receptors, but further research is required to confirm this and to quantify the binding characteristics.

Conclusion and Future Directions

This compound is a promising pharmacological agent with demonstrated potent anti-inflammatory effects, mediated at least in part through the PI3K/Akt/GSK-3β signaling pathway. Its stability against enzymatic degradation offers a significant advantage over adenosine. However, a comprehensive understanding of its pharmacological profile is currently hampered by the lack of data on its receptor binding affinities, detailed pharmacokinetics, and its direct effects on the cardiovascular and nervous systems.

Future research should prioritize:

  • Receptor Binding Studies: Conducting comprehensive radioligand binding assays to determine the affinity of ANO for all adenosine receptor subtypes.

  • Pharmacokinetic Profiling: Performing detailed ADME studies to understand the in vivo fate of ANO.

  • Cardiovascular and Neuronal Studies: Investigating the direct effects of ANO on cardiovascular and neuronal functions to assess its potential therapeutic applications and safety profile in these systems.

  • Elucidation of Other Signaling Pathways: Exploring other potential signaling pathways that may be modulated by ANO to fully understand its mechanism of action.

Addressing these knowledge gaps will be crucial for the further development of this compound as a potential therapeutic agent for inflammatory and other diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Structural Analogs of Adenosine-N-Oxide

This guide provides a comprehensive overview of the synthesis, biological activity, and signaling mechanisms of this compound (ANO) and its structural analogs. ANO, an oxidized derivative of adenosine, has garnered significant interest for its potent anti-inflammatory properties and its role in cellular differentiation, positioning it and its analogs as promising candidates for therapeutic development.

Introduction to this compound (ANO)

This compound is an endogenous nucleoside found in sources such as royal jelly.[1] It is a structural analog of adenosine, characterized by the presence of an N-oxide group at the N1 position of the adenine base.[2][3] This modification significantly alters the molecule's electronic properties and stability, notably conferring resistance to deamination by adenosine deaminase.[4] This resistance may contribute to its potent and sustained biological effects compared to adenosine. Research has primarily focused on its anti-inflammatory effects, which are mediated through distinct signaling pathways, and its potential applications in regenerative medicine due to its influence on cell differentiation.[1][5]

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives typically involves direct oxidation of the parent nucleoside or multi-step reactions starting from adenosine or other purine derivatives.

General Protocol for N1-Oxidation of Adenosine

The conversion of adenosine to adenosine-N1-oxide is a key first step in many synthetic routes. A common method involves the use of an oxidizing agent.

Experimental Protocol: Oxidation of Adenosine to Adenosine-N1-Oxide [6]

  • Reactants : Start with a protected form of adenosine, such as 2′,3′,5′-tri-O-acetyladenosine, to prevent oxidation of the ribose hydroxyl groups.

  • Oxidation Step : Dissolve the protected adenosine in a suitable solvent like acetic acid.

  • Reagent Addition : Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the solution.

  • Reaction Conditions : Heat the mixture at a controlled temperature (e.g., 70-80°C) for several hours.

  • Monitoring : Monitor the reaction's progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification : Once the reaction is complete, cool the mixture and purify the resulting protected this compound using column chromatography.

  • Deprotection : Remove the acetyl protecting groups using a base, such as ammonia in methanol, to yield the final adenosine-N1-oxide product.[7]

Synthesis of N⁶-Substituted and 2-Halogenated Analogs

Further modifications can be made to the purine ring to explore structure-activity relationships. A versatile strategy involves using guanosine as a starting material to introduce substitutions at the N⁶ and C2 positions.

Experimental Protocol: Synthesis of 2-Chloro-N⁶-Substituted Adenosine Analogs [7]

  • Starting Material : Begin with guanosine.

  • Acetylation : Protect the hydroxyl groups of the ribose moiety by reacting guanosine with acetic anhydride.

  • Chlorination (C6) : React the acetylated guanosine with phosphorus oxychloride (POCl₃) and N,N-diethylaniline to produce the 2-amino-6-chloro intermediate.

  • Deamination-Halogenation (C2) : Convert the 2-amino group to a chloro group via a radical reaction using n-pentyl nitrite and carbon tetrachloride to yield the key 2,6-dichloro intermediate.

  • Nucleophilic Substitution (N⁶) : Selectively displace the more labile 6-chloro group by reacting the intermediate with a desired amine (e.g., cyclic hydrazines or chiral alkylamines) in the presence of a base like triethylamine.

  • Deprotection : Remove the acetyl protecting groups with sodium methoxide in methanol or anhydrous ammonia in ethanol to obtain the final 2-chloro-N⁶-substituted adenosine analog.

Biological Activity and Quantitative Data

ANO and its analogs exhibit a range of biological activities, with the most prominent being anti-inflammatory effects and the promotion of cell differentiation.

Anti-inflammatory Activity

ANO has demonstrated potent anti-inflammatory effects both in vitro and in vivo. It significantly inhibits the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from macrophages stimulated by lipopolysaccharide (LPS).[1][4] In animal models of sepsis, ANO treatment has been shown to reduce cytokine levels, decrease markers of oxidative stress, and improve survival rates.[4]

CompoundModel SystemMeasured EffectQuantitative DataReference
This compound (ANO) LPS-stimulated RAW264.7 cellsInhibition of TNF-α secretionSignificant inhibition[1][5]
This compound (ANO) LPS-stimulated RAW264.7 cellsInhibition of IL-6 secretionSignificant inhibition[1][5]
This compound (ANO) Rat model of sepsis (CLP)Reduction of serum IL-1βSignificant decrease vs. control[4]
This compound (ANO) Rat model of sepsis (CLP)Reduction of serum IL-6Significant decrease vs. control[4]
This compound (ANO) Rat model of sepsis (CLP)Reduction of serum TNF-αSignificant decrease vs. control[4]
Cell Differentiation

ANO has been shown to promote the differentiation of mesenchymal stem cells. This suggests its potential use in regenerative medicine.[1]

CompoundCell LineEffectAssayReference
This compound (ANO) MC3T3-E1 (pre-osteoblastic)Promoted osteogenic differentiationIncreased alkaline phosphatase activity[1]
This compound (ANO) MC3T3-E1 (pre-osteoblastic)Promoted mineralizationIncreased calcium deposition[1]
This compound (ANO) 3T3-L1 (pre-adipocyte)Promoted adipocyte differentiationIncreased adipogenesis[1]
Adenosine Receptor Affinity

While ANO's primary mechanism appears distinct from direct, high-affinity adenosine receptor agonism in some contexts, structural analogs are often designed to target these receptors. N-oxidation at the N1-position is generally tolerated for maintaining affinity at A₃ receptors.[8]

Analog TypeReceptorAffinity (Ki) / SelectivityReference
N⁶-Substituted AnalogsA₁Low nM range[7]
N⁶-Substituted AnalogsA₂ₐHigh nM to µM range[7]
N⁶-Benzyl-5'-(N-methylcarboxamido)adenosineA₃37-56-fold selective for A₃[8]

Signaling Pathways

The biological effects of this compound are mediated by specific intracellular signaling cascades.

PI3K/Akt/GSK-3β Signaling Pathway

The anti-inflammatory and cell differentiation effects of ANO are primarily attributed to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway.[1][5] In LPS-stimulated macrophages, ANO upregulates the phosphorylation of Akt (at Ser473) and its downstream target GSK-3β (at Ser9).[1] The phosphorylation and subsequent inhibition of GSK-3β are known to negatively regulate the inflammatory response.[1] Unlike adenosine, ANO achieves this without affecting the phosphorylation of MAPK family members (ERK1/2, p38, JNK) or NF-κB p65.[1][5]

Caption: ANO activates the PI3K/Akt pathway, inhibiting GSK-3β to suppress inflammation.

General Adenosine Receptor Signaling

While not the primary pathway for ANO's anti-inflammatory effects, the classical adenosine receptor pathways are crucial for many of its structural analogs. These G protein-coupled receptors (GPCRs) modulate adenylate cyclase (AC) activity and other downstream effectors.

  • A₁ and A₃ Receptors : Coupled to inhibitory G-proteins (Gᵢ), which inhibit adenylate cyclase, decreasing intracellular cyclic AMP (cAMP).[9]

  • A₂ₐ and A₂ₑ Receptors : Coupled to stimulatory G-proteins (Gₛ), which activate adenylate cyclase, increasing intracellular cAMP.[9]

  • Downstream Effectors : Beyond cAMP, adenosine receptor activation can involve phospholipase C (PLC), nitric oxide (NO), and MAP kinases.[9]

Experimental Workflows and Protocols

This section details common methodologies used to characterize the biological activity of this compound analogs.

Experimental_Workflow cluster_invitro cluster_invivo start Start: Synthesized ANO Analog invitro In Vitro Evaluation start->invitro culture 1. Cell Culture (e.g., RAW264.7 Macrophages) stimulate 2. LPS Stimulation & Analog Treatment culture->stimulate elisa 3. Cytokine Measurement (ELISA for TNF-α, IL-6) stimulate->elisa western 4. Pathway Analysis (Western Blot for p-Akt) stimulate->western invivo In Vivo Validation (If In Vitro is Promising) elisa->invivo western->invivo sepsis_model 1. Sepsis Model (e.g., Cecal Ligation) treatment 2. Administer Analog sepsis_model->treatment analysis 3. Outcome Analysis (Survival, Serum Cytokines) treatment->analysis conclusion Conclusion: Characterize Therapeutic Potential analysis->conclusion

Caption: Workflow for evaluating the anti-inflammatory potential of ANO analogs.

Protocol: Western Blot for Akt Phosphorylation[1]
  • Cell Culture and Treatment : Seed RAW264.7 cells in 6-well plates. Once confluent, pre-treat the cells with the desired concentration of the ANO analog for 1 hour. Subsequently, stimulate with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 15-30 minutes.

  • Cell Lysis : Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (Ser473) and total Akt, diluted in the blocking buffer.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol: In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP)[4]
  • Animal Model : Use male Sprague-Dawley rats (or similar). Anesthetize the animals according to approved institutional protocols.

  • Surgical Procedure : Make a midline laparotomy incision to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it twice with an 18-gauge needle. Gently squeeze the cecum to extrude a small amount of feces. Return the cecum to the peritoneal cavity and close the incision.

  • Drug Administration : Administer the ANO analog (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and time relative to the CLP procedure. A control group should receive the vehicle.

  • Monitoring : Monitor the animals for survival over a set period (e.g., 72 hours).

  • Sample Collection : At a specified endpoint, collect blood samples for cytokine analysis (e.g., IL-6, TNF-α via ELISA) and tissue samples (e.g., liver, spleen) for oxidative stress marker analysis (e.g., MDA, MPO assays).

  • Data Analysis : Compare survival curves using a log-rank test and analyze biomarker data using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions

Structural analogs of this compound represent a promising class of compounds with significant therapeutic potential, particularly in the treatment of inflammatory disorders. The N1-oxide modification confers unique biological properties, directing cellular responses through the PI3K/Akt/GSK-3β pathway, distinct from traditional adenosine receptor agonism. Future research should focus on synthesizing a broader range of analogs with modifications at the N⁶, C2, and ribose positions to optimize potency, selectivity, and pharmacokinetic properties. A deeper understanding of the specific molecular targets upstream of PI3K activation will be crucial for advancing these compounds toward clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Detection and Quantification of Adenosine-N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine N1-oxide (ANO) is an oxidized derivative of adenosine, a fundamental purine nucleoside involved in numerous physiological processes. Found naturally in substances like royal jelly, ANO has garnered significant interest for its potential therapeutic properties, including potent anti-inflammatory effects. Unlike its parent molecule, adenosine, ANO is resistant to deamination, giving it a longer biological half-life and making it an attractive candidate for drug development. Accurate and reliable methods for the detection and quantification of ANO in various biological matrices are therefore crucial for pharmacokinetic studies, mechanism of action investigations, and quality control in drug manufacturing.

This document provides detailed protocols for the quantification of adenosine-N-oxide using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and specificity. Additionally, a prospective approach using aptamer-based biosensors is discussed.

Method 1: Quantification of this compound by Reverse-Phase HPLC-UV

This method is suitable for the quantification of ANO in relatively clean sample matrices, such as buffered solutions, cell culture media, and partially purified extracts. It relies on the separation of ANO from other sample components on a C18 reverse-phase column followed by detection using its characteristic UV absorbance.

Experimental Protocol

1. Sample Preparation (from Cell Culture Supernatant): a. Collect cell culture medium into a sterile microcentrifuge tube. b. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris. c. To 500 µL of the supernatant, add 500 µL of ice-cold acetonitrile to precipitate proteins. d. Vortex for 30 seconds and incubate at -20°C for 30 minutes. e. Centrifuge at 15,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. g. Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 93% Water / 7% Acetonitrile). h. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV System and Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[1]
  • Mobile Phase: An isocratic mobile phase of water with 7% (v/v) acetonitrile is often effective.[1] For better peak shape, a buffer such as 25 mM ammonium acetate can be used.[2]
  • Flow Rate: 0.8 mL/min.[1]
  • Column Temperature: 30-35°C.[2]
  • Injection Volume: 10-20 µL.
  • UV Detector Wavelength: 260 nm (based on adenosine's absorbance maximum).[1]
  • Run Time: Approximately 10-15 minutes, ensuring elution of ANO and any interfering compounds.

3. Calibration and Quantification: a. Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the mobile phase. b. Perform serial dilutions to create a set of calibration standards (e.g., ranging from 0.1 µg/mL to 100 µg/mL). c. Inject each standard into the HPLC system to generate a calibration curve by plotting peak area versus concentration. d. Inject the prepared samples and determine the concentration of ANO from the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Biological Sample (e.g., Cell Media) Centrifuge1 Centrifuge to Remove Debris Sample->Centrifuge1 Precipitate Protein Precipitation (Acetonitrile) Centrifuge1->Precipitate Centrifuge2 Centrifuge to Pellet Protein Precipitate->Centrifuge2 Dry Evaporate Supernatant Centrifuge2->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial Injection Inject Sample HPLC_Vial->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify Result Final Concentration Quantify->Result

Workflow for ANO quantification by HPLC-UV.

Method 2: Quantification of this compound by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity compared to HPLC-UV, making it the gold standard for quantifying low-abundance analytes in complex biological matrices like plasma, tissue homogenates, and urine. This method utilizes the specific mass-to-charge ratio (m/z) of the parent molecule and a characteristic fragment ion for unambiguous identification and quantification.

Experimental Protocol

1. Sample Preparation:

  • Follow the same sample preparation steps (1a-1h) as described in the HPLC-UV protocol. For plasma or tissue homogenates, a solid-phase extraction (SPE) may be required for cleaner samples and will improve sensitivity.
  • Internal Standard: For highest accuracy, spike the sample with a stable isotope-labeled internal standard (e.g., Adenosine N1-oxide-¹⁵N) prior to protein precipitation.[3]

2. LC-MS/MS System and Conditions:

  • LC System: UPLC or HPLC system.
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.2 - 0.4 mL/min.
  • Gradient: A typical gradient would be:
  • 0-1 min: 2% B
  • 1-5 min: 2% to 95% B
  • 5-7 min: 95% B
  • 7-7.1 min: 95% to 2% B
  • 7.1-10 min: 2% B (re-equilibration)
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).

3. Mass Spectrometer Parameters (MRM):

  • The fragmentation of nucleosides typically involves the cleavage of the glycosidic bond.[4]
  • Parent Ion (Q1): The protonated molecular ion [M+H]⁺ for this compound (C₁₀H₁₃N₅O₅) is m/z 284.1 .
  • Product Ion (Q3): The most likely characteristic product ion would correspond to the protonated adenine N1-oxide base moiety, formed by the loss of the ribose sugar (132 Da). This transition would be m/z 152.1 .
  • MRM Transition for ANO: 284.1 → 152.1 (This transition should be optimized experimentally).
  • MRM Transition for Adenosine (for comparison): 268.1 → 136.1.[2][5]

4. Quantification:

  • Quantification is performed by comparing the peak area ratio of the analyte MRM transition to the internal standard MRM transition against a calibration curve prepared in a similar biological matrix.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_ms Tandem Mass Spectrometry Sample Biological Sample + Internal Standard Extract Protein Precipitation and/or SPE Sample->Extract DryRecon Evaporate & Reconstitute in Mobile Phase Extract->DryRecon Injection Inject Sample onto UPLC DryRecon->Injection Separation Gradient Elution (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Q1 Quadrupole 1 (Q1) Selects Parent Ion (m/z 284.1) Ionization->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion (m/z 152.1) Q2->Q3 Detector Detector Q3->Detector Result Quantify Peak Area Ratio (Analyte/IS) Detector->Result

Workflow for ANO quantification by LC-MS/MS.
Quantitative Data Summary

The following table summarizes typical performance characteristics for nucleoside analysis. Specific values for this compound must be determined during method validation.

ParameterHPLC-UV (Typical)LC-MS/MS (Typical)Reference
Limit of Detection (LOD) ~0.2 µg/mL< 1 ng/mL[1]
Limit of Quantification (LOQ) ~0.7 µg/mL~1-10 ng/mL[1]
Linear Range 0.7 - 100 µg/mLpg/mL to µg/mL range[1]
Precision (%RSD) < 15%< 15%[1]
Accuracy (%Recovery) 85 - 115%85 - 115%[6]

Method 3: Aptamer-Based Biosensors (Prospective Method)

Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity.[7] While numerous aptamer-based sensors have been developed for adenosine,[8] specific aptamers for this compound are not yet widely available. The development of an ANO-specific aptamer would open the door to rapid, sensitive, and potentially portable detection methods (e.g., electrochemical or fluorescent sensors).

Developmental Workflow

The creation of an aptamer-based sensor for ANO would involve:

  • SELEX (Systematic Evolution of Ligands by Exponential Enrichment): This is the process of selecting aptamers that bind specifically to ANO from a large, random library of nucleic acid sequences.

  • Aptamer Characterization: The selected aptamers must be tested for their binding affinity (e.g., using isothermal titration calorimetry) and specificity against adenosine and other related nucleosides.[9]

  • Sensor Fabrication: The validated aptamer would be integrated into a sensor platform. For example, it could be immobilized on a gold electrode. In the presence of ANO, the aptamer would undergo a conformational change, triggering a measurable electrochemical signal.

Conceptual Workflow: Aptamer-Based Electrochemical Sensor

Aptamer_Sensor cluster_inactive State 1: No Target Present cluster_active State 2: Target Present Aptamer_Free Aptamer-Modified Electrode Signal_Off Basal Electrochemical Signal Aptamer_Free->Signal_Off Binding Target Binds to Aptamer ANO This compound (Target) ANO->Binding Conformation Aptamer Conformational Change Binding->Conformation Signal_On Measurable Change in Signal Conformation->Signal_On Result Signal Change Correlates with ANO Concentration Signal_On->Result Signaling_Pathway ANO This compound (ANO) Receptor Cell Surface Receptor (?) ANO->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylates) GSK3b GSK-3β Akt->GSK3b Inhibits (Phosphorylates at Ser9) Inflammation Pro-inflammatory Response GSK3b->Inflammation Promotes

References

Application of Adenosine-N-Oxide in Regenerative Medicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-N-oxide (ANO), a derivative of adenosine, has emerged as a promising molecule in the field of regenerative medicine. Found in natural sources such as royal jelly, ANO exhibits potent anti-inflammatory properties and has been shown to promote the differentiation of mesenchymal stem cells.[1] Unlike its parent molecule, adenosine, which has a very short half-life in blood, ANO is more stable, making it a more viable candidate for therapeutic applications.[2]

These application notes provide a comprehensive overview of the use of ANO in promoting osteogenic and adipogenic differentiation. The document includes detailed protocols for in vitro experiments, quantitative data from key studies, and visualizations of the underlying signaling pathways and experimental workflows. The primary mechanism of ANO's regenerative effects involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase-3β (GSK-3β) signaling pathway.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound (ANO) on osteogenic and adipogenic differentiation in murine pre-osteoblastic MC3T3-E1 cells and murine pre-adipocyte 3T3-L1 cells, respectively.

Table 1: Effect of this compound on Osteogenic Differentiation of MC3T3-E1 Cells

TreatmentAlkaline Phosphatase (ALP) Activity (Fold Change vs. Control)Calcium Deposition (Fold Change vs. Control)
Control1.01.0
This compound (ANO)Significantly IncreasedSignificantly Increased
ANO + Wortmannin (PI3K Inhibitor)Abrogated ANO-induced increase*Not Reported

*Specific quantitative fold changes were not provided in the source material, but the effects were reported as significant.[1]

Table 2: Effect of this compound on Adipocyte Differentiation of 3T3-L1 Cells

TreatmentAdipocyte Differentiation (Oil Red O Staining, Absorbance at 490 nm)
Control (Insulin + Dexamethasone)Baseline
This compound (ANO)Dose-dependent increase
AdenosineIncrease at higher concentrations than ANO

*ANO was reported to promote differentiation at "much lower concentrations than adenosine".[3] Specific absorbance values were not detailed in the abstract.

Signaling Pathway

The regenerative effects of this compound are primarily mediated through the PI3K/Akt/GSK-3β signaling pathway. The diagram below illustrates this mechanism.

ANO This compound Receptor Putative Receptor ANO->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Differentiation Osteogenic & Adipogenic Differentiation GSK3b->Differentiation Promotes

Caption: PI3K/Akt/GSK-3β signaling pathway activated by this compound.

Experimental Protocols

Protocol 1: Osteogenic Differentiation of MC3T3-E1 Cells

This protocol describes the induction of osteogenic differentiation in MC3T3-E1 pre-osteoblastic cells using this compound.

Materials:

  • MC3T3-E1 cells

  • Alpha-Minimum Essential Medium (α-MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (ANO)

  • Ascorbic acid

  • β-glycerophosphate

  • Alkaline Phosphatase (ALP) assay kit

  • Alizarin Red S staining solution

  • Wortmannin (optional, for pathway inhibition studies)

Procedure:

  • Cell Culture: Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation:

    • Seed cells in appropriate culture plates.

    • Once confluent, switch to osteogenic differentiation medium (α-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

    • Add this compound to the differentiation medium at desired concentrations.

    • Culture for 7-21 days, changing the medium every 2-3 days.

  • Alkaline Phosphatase (ALP) Activity Assay:

    • After the desired culture period, wash the cells with PBS.

    • Lyse the cells according to the ALP assay kit manufacturer's instructions.

    • Measure ALP activity using the kit and normalize to total protein content.

  • Calcium Deposition Assay (Alizarin Red S Staining):

    • After 21 days of differentiation, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Stain with Alizarin Red S solution for 20 minutes.

    • Wash with deionized water and visualize the mineralized nodules.

    • For quantification, extract the stain with a suitable solvent and measure absorbance.

Protocol 2: Adipocyte Differentiation of 3T3-L1 Cells

This protocol details the method for inducing adipocyte differentiation in 3T3-L1 pre-adipocyte cells using this compound.

Materials:

  • 3T3-L1 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Insulin

  • Dexamethasone

  • This compound (ANO)

  • Oil Red O staining solution

  • 2-propanol

Procedure:

  • Cell Culture: Maintain 3T3-L1 preadipocytes in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Induction of Differentiation:

    • Grow cells to confluence.

    • Two days post-confluence, induce differentiation by adding DMEM containing 10% FBS, 10 µg/mL insulin, and 0.5 µM dexamethasone.[3]

    • Add this compound at various concentrations to the induction medium.[3]

    • Culture for 10 days, replacing the medium every 2 days.[3]

  • Oil Red O Staining:

    • After 10 days, wash the cells with PBS and fix with 10% formalin for 1 hour.

    • Stain with Oil Red O solution for 15 minutes to visualize lipid droplets.

    • For quantification, elute the dye with 2-propanol and measure the absorbance at 490 nm.[3]

Experimental Workflow

The following diagram outlines the general workflow for studying the effect of this compound on cellular differentiation.

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis CellCulture Cell Culture (MC3T3-E1 or 3T3-L1) Induction Induce Differentiation + this compound CellCulture->Induction Incubation Incubate (7-21 days) Induction->Incubation Assays Perform Assays (ALP, Alizarin Red S, Oil Red O) Incubation->Assays Data Data Analysis Assays->Data

Caption: General experimental workflow for cellular differentiation studies.

References

Application Notes and Protocols for HPLC Analysis of Adenosine-N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-N-oxide, a derivative of the endogenous nucleoside adenosine, has garnered significant interest in biomedical research due to its potential therapeutic properties.[1][2] Found in natural sources like royal jelly, it exhibits anti-inflammatory effects and may play a role in various signaling pathways.[3][4] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and understanding its physiological functions. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely accessible method for the analysis of this compound. This document provides detailed application notes and protocols for the quantification of this compound in various sample matrices.

Principle of the Method

This method utilizes reverse-phase HPLC to separate this compound from other components in a sample. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffer and an organic modifier. Detection is performed using a UV detector at a wavelength corresponding to the maximum absorbance of this compound, which is expected to be near that of adenosine (around 260 nm). Quantification is based on the peak area of the analyte compared to a standard curve prepared with known concentrations of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (>98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ammonium acetate (or other suitable buffer salts)

  • Phosphoric acid (for pH adjustment)

  • Ultrapure water (18.2 MΩ·cm)

  • Sample extraction solvents (e.g., 80% methanol or perchloric acid)

  • 0.22 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point and may require optimization based on the specific instrument and sample matrix.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0 (adjusted with phosphoric acid)B: Acetonitrile
Gradient Program 0-5 min: 5% B5-15 min: 5-30% B15-20 min: 30% B20-21 min: 30-5% B21-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ultrapure water or a suitable solvent like DMSO.[1][4] this compound is soluble in water and other polar solvents.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase A to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. Below are general protocols for cell cultures and biological fluids.

For Cell Cultures:

  • Harvest cells and centrifuge to obtain a cell pellet.

  • Lyse the cells by adding a cold extraction solution (e.g., 0.5 M perchloric acid or 80% methanol).

  • Vortex vigorously and incubate on ice for 10 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C to precipitate proteins.

  • Collect the supernatant and neutralize with a suitable base (e.g., potassium carbonate for perchloric acid extraction).

  • Centrifuge again to remove any precipitate.

  • Filter the final supernatant through a 0.22 µm syringe filter before injecting into the HPLC system.

For Biological Fluids (e.g., Plasma, Urine):

  • Thaw frozen samples on ice.

  • For plasma, perform protein precipitation by adding three volumes of cold acetonitrile or methanol.

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase A.

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC analysis.

Data Analysis and Quantification
  • Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration of this compound.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Inject the prepared samples and record the peak areas corresponding to this compound.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the HPLC method for this compound analysis, based on typical performance for similar nucleoside analogs.[5][6]

ParameterExpected Value
Retention Time 8 - 12 min (approx.)
Linearity (Concentration Range) 0.1 - 100 µg/mL
Correlation Coefficient (R²) > 0.99
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantification (LOQ) ~0.06 µg/mL
Precision (%RSD) < 5%
Accuracy (%Recovery) 95 - 105%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard Stock Stock Solution Preparation Standard->Stock Sample Biological Sample (e.g., Cells, Plasma) Extraction Extraction & Protein Precipitation Sample->Extraction Working Working Standards (Calibration Curve) Stock->Working HPLC HPLC System (C18 Column) Working->HPLC Calibration Calibration Curve Generation Working->Calibration Filtration Filtration (0.22 µm) Extraction->Filtration Filtration->HPLC Detection UV Detection (260 nm) HPLC->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Quantification of This compound Chromatogram->Quantification Calibration->Quantification

Caption: General workflow for this compound analysis.

Signaling Pathway of this compound

This compound has been shown to exert its anti-inflammatory effects through the PI3K/Akt/GSK-3β signaling pathway.[1][3][7] The following diagram depicts this proposed mechanism.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ANO This compound Receptor Receptor ANO->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates & Activates GSK3b GSK-3β Akt->GSK3b Phosphorylates & Inhibits Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) GSK3b->Inflammation Inhibition leads to reduced production

Caption: this compound signaling pathway.

References

Unveiling Adenosine-N-Oxide: Application Notes and Protocols for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of adenosine-N-oxide, a purine nucleoside with demonstrated anti-inflammatory properties. The methodologies outlined herein are founded on established techniques for the analysis of adenosine and adapted for its N-oxide derivative, offering a robust framework for researchers in pharmacology, drug discovery, and molecular biology.

Application Notes

This compound has garnered interest for its potential therapeutic applications, including its role in modulating inflammatory responses and promoting cellular differentiation. Accurate and sensitive quantification of this molecule in biological matrices is paramount for pharmacokinetic studies, mechanism of action elucidation, and preclinical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering high selectivity and sensitivity.

Key Analytical Considerations:

  • Ionization: Electrospray ionization (ESI) in positive mode is recommended for the analysis of this compound, as it readily forms a protonated molecule [M+H]+.

  • Fragmentation: A characteristic fragmentation pathway for N-oxide-containing compounds is the neutral loss of an oxygen atom (16 Da). This transition provides a highly specific reaction for multiple reaction monitoring (MRM) assays.

  • Sample Preparation: Due to the complexity of biological matrices, sample preparation is critical to minimize matrix effects and ensure accurate quantification. Protein precipitation followed by solid-phase extraction (SPE) is a commonly employed and effective strategy.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response. While a labeled standard for this compound may not be commercially available, isotopically labeled adenosine can serve as a suitable alternative, provided its chromatographic behavior is similar.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the quantitative analysis of this compound in biological samples.

Sample Preparation: Protein Precipitation and Solid-Phase Extraction

This protocol is designed for the extraction of this compound from plasma or cell culture media.

Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Mixed-mode or weak cation exchange SPE cartridges

  • Internal standard solution (e.g., ¹³C₅-Adenosine)

Procedure:

  • Sample Pre-treatment: Thaw frozen samples on ice. To 100 µL of the sample, add 10 µL of the internal standard solution.

  • Protein Precipitation: Add 400 µL of cold methanol containing 0.1% formic acid. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

    • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters:

The following parameters are suggested starting points and should be optimized for the specific instrument used.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The precursor ion for this compound is predicted to be m/z 284.1, based on the addition of an oxygen atom to adenosine (m/z 268.1). The primary product ion is predicted to result from the neutral loss of this oxygen, returning to the mass of the adenosine precursor.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 284.1268.115-25
This compound (Qualifier) 284.1136.125-35
¹³C₅-Adenosine (IS) 273.1136.125-35

Data Presentation

Quantitative performance of the LC-MS/MS method should be evaluated by establishing a calibration curve and determining the limit of detection (LOD), limit of quantitation (LOQ), and recovery. The following table presents hypothetical yet realistic quantitative data for the analysis of this compound.

ParameterResult
Linear Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery (%) 85 - 105%

Visualization of Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects through the activation of the PI3K/Akt/GSK-3β signaling pathway.[1]

ANO This compound Receptor Receptor ANO->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Inflammation Inflammatory Response GSK3b->Inflammation Promotes

Caption: this compound PI3K/Akt/GSK-3β Signaling Pathway.

Experimental Workflow for LC-MS/MS Analysis

The overall workflow for the quantitative analysis of this compound from biological samples is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Media) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate SPE Solid-Phase Extraction Precipitate->SPE Reconstitute Dry & Reconstitute SPE->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for this compound Quantitative Analysis.

References

Adenosine-N-oxide: A Promising Therapeutic Agent for Inflammatory Disorders and Regenerative Medicine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

Adenosine-N-oxide (ANO), a naturally occurring oxidized derivative of adenosine found in sources such as royal jelly, is emerging as a potential therapeutic agent with significant anti-inflammatory and regenerative properties.[1][2][3] Unlike its parent molecule, adenosine, ANO exhibits enhanced stability and a distinct mechanism of action, making it a compelling candidate for drug development.[3][4] These notes provide an overview of the therapeutic applications of ANO, detail its mechanism of action, and offer protocols for key experimental procedures to evaluate its efficacy.

Therapeutic Potential

Preclinical studies have highlighted two primary areas for the therapeutic application of ANO:

  • Inflammatory Disorders: ANO has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[1][4][5] It effectively inhibits the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from activated macrophages.[1][2] Furthermore, in animal models of sepsis and endotoxin shock, ANO has been shown to reduce mortality and decrease systemic inflammation.[4][5] A key advantage of ANO is its resistance to deamination by adenosine deaminase, which contributes to its superior potency and prolonged action compared to adenosine.[3][4]

  • Regenerative Medicine: Beyond its anti-inflammatory role, ANO has been found to promote the differentiation of mesenchymal stem cells into osteoblasts and adipocytes.[1] This suggests its potential utility in tissue engineering and regenerative medicine applications, such as bone and soft tissue repair.[1][2]

Mechanism of Action

The therapeutic effects of this compound are primarily mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway.[1][2] This pathway is crucial for cell survival, proliferation, and differentiation.

Key aspects of ANO's mechanism of action include:

  • PI3K/Akt Activation: ANO stimulates the phosphorylation and activation of Akt (also known as Protein Kinase B).[1]

  • GSK-3β Inhibition: Activated Akt, in turn, phosphorylates and inhibits GSK-3β.[1] The inhibition of GSK-3β is known to negatively regulate inflammatory responses.

  • Independence from Adenosine Receptors and PKA: Unlike adenosine, which often signals through adenosine receptors and the Protein Kinase A (PKA) pathway, ANO's anti-inflammatory effects are not reversed by PKA inhibitors.[4]

  • c-Fos Upregulation: There is also evidence to suggest that the upregulation of the anti-inflammatory transcription factor c-Fos is involved in the ANO-induced suppression of pro-inflammatory cytokine secretion.[3]

Data Presentation

Table 1: In Vitro Anti-inflammatory Effects of this compound
Cell LineStimulantCytokine MeasuredANO Concentration% Inhibition of Cytokine SecretionReference
Mouse Peritoneal MacrophagesLPS + IFN-γTNF-α1 µM~50%[4]
Mouse Peritoneal MacrophagesLPS + IFN-γIL-61 µM~70%[4]
RAW264.7LPSTNF-α10 µMSignificant Inhibition[1]
RAW264.7LPSIL-610 µMSignificant Inhibition[1]
THP-1LPS + IFN-γTNF-α10 µM~60%[4]
THP-1LPS + IFN-γIL-610 µM~80%[4]
Table 2: In Vivo Efficacy of this compound in a Sepsis Model (Cecal Ligation and Puncture in Rats)
Treatment GroupIL-1β (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)Liver SOD (U/mg protein)Liver CAT (U/mg protein)Liver MDA (nmol/mg protein)Liver MPO (U/mg protein)Survival RateReference
Control (Saline)~150~200~100~12~1.8~1.5~0.2100%[5]
CLP (Surgical Control)~450~600~350~6~0.8~3.5~0.6~20%[5]
CLP + ANO~200~250~150~10~1.5~2.0~0.3~80%[5]
CLP + Pioglitazone~250~300~200~9~1.2~2.5~0.4~60%[5]

CLP: Cecal Ligation and Puncture, SOD: Superoxide Dismutase, CAT: Catalase, MDA: Malondialdehyde, MPO: Myeloperoxidase. Data are approximate values derived from graphical representations in the cited literature.

Mandatory Visualizations

ANO_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ANO This compound Receptor Putative Receptor ANO->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylation) GSK3b GSK-3β Akt->GSK3b Inhibits (Phosphorylation) Differentiation Osteogenic & Adipocyte Differentiation Akt->Differentiation Promotes NFkB NF-κB GSK3b->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription

Caption: Signaling pathway of this compound.

Experimental_Workflow_In_Vitro cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis Start Seed RAW264.7 or Peritoneal Macrophages Incubate1 Incubate (e.g., 24h) Start->Incubate1 Pretreat Pre-treat with ANO (various concentrations) Incubate1->Pretreat Incubate2 Incubate (e.g., 1h) Pretreat->Incubate2 Stimulate Stimulate with LPS (e.g., 1 µg/mL) Incubate2->Stimulate Incubate3 Incubate (e.g., 24h) Stimulate->Incubate3 Collect Collect Supernatant and Cell Lysate Incubate3->Collect ELISA Measure Cytokines (TNF-α, IL-6) in Supernatant via ELISA Collect->ELISA Western Analyze Protein Phosphorylation (Akt, GSK-3β) in Lysate via Western Blot Collect->Western

Caption: In vitro anti-inflammatory assay workflow.

Experimental_Workflow_In_Vivo cluster_animal_prep Animal Preparation cluster_procedure Sepsis Induction & Treatment cluster_monitoring_analysis Monitoring & Analysis Animals Acclimate Male Sprague-Dawley Rats Grouping Randomly divide into - Control - CLP - CLP + ANO - CLP + Pioglitazone Animals->Grouping Anesthesia Anesthetize rats (e.g., Ketamine/Xylazine) Grouping->Anesthesia CLP Perform Cecal Ligation and Puncture (CLP) on relevant groups Anesthesia->CLP Treatment Administer ANO or Pioglitazone post-CLP CLP->Treatment Monitor Monitor survival and clinical signs Treatment->Monitor Sacrifice Sacrifice at a defined time point (e.g., 24h) Monitor->Sacrifice Collect_Samples Collect blood and tissues (liver, spleen) Sacrifice->Collect_Samples Analysis Measure serum cytokines (ELISA) and tissue oxidative stress markers (enzyme assays) Collect_Samples->Analysis

Caption: In vivo sepsis model workflow.

Experimental Protocols

Protocol 1: In Vitro Evaluation of Anti-inflammatory Effects of ANO in Macrophages

Objective: To determine the effect of ANO on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW264.7 murine macrophage cell line or primary peritoneal macrophages.

  • DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound (ANO).

  • Lipopolysaccharide (LPS) from E. coli.

  • Recombinant murine Interferon-gamma (IFN-γ) (optional, for primary macrophages).

  • ELISA kits for TNF-α and IL-6.

  • BCA Protein Assay Kit.

  • Antibodies for Western blotting: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK-3β (Ser9), anti-GSK-3β, and appropriate secondary antibodies.

Procedure:

  • Cell Seeding: Seed RAW264.7 cells or peritoneal macrophages in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • ANO Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of ANO (e.g., 0.1, 1, 10 µM) or vehicle control. Incubate for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells to stimulate an inflammatory response. For primary macrophages, co-stimulation with IFN-γ (10 ng/mL) can be used.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant and store it at -80°C for cytokine analysis.

    • Cell Lysate: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Determine the protein concentration of the cell lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-Akt, total Akt, phospho-GSK-3β, and total GSK-3β overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: In Vivo Evaluation of ANO in a Rat Model of Sepsis

Objective: To assess the therapeutic efficacy of ANO in a cecal ligation and puncture (CLP) model of sepsis in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • This compound (ANO).

  • Ketamine and Xylazine for anesthesia.

  • Surgical instruments for laparotomy.

  • Suture materials.

  • Saline solution.

  • ELISA kits for rat IL-1β, IL-6, and TNF-α.

  • Kits for measuring Superoxide Dismutase (SOD), Catalase (CAT), Malondialdehyde (MDA), and Myeloperoxidase (MPO) activity.

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly assign rats to experimental groups (n=10 per group): Sham (control), CLP + vehicle, and CLP + ANO.

  • Anesthesia: Anesthetize the rats with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).

  • Surgical Procedure (CLP):

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum just below the ileocecal valve.

    • Puncture the cecum twice with a 21-gauge needle.

    • Gently squeeze the cecum to extrude a small amount of fecal content.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

    • The sham group undergoes the same procedure without ligation and puncture.

  • Treatment: Immediately after surgery, administer ANO (e.g., 10 mg/kg, intraperitoneally) or vehicle to the respective groups.

  • Monitoring: Monitor the animals for survival and clinical signs of sepsis over a defined period (e.g., 72 hours).

  • Sample Collection: At a predetermined endpoint (e.g., 24 hours post-CLP), re-anesthetize the surviving animals and collect blood via cardiac puncture. Perfuse the organs with cold saline and harvest the liver and spleen.

  • Biochemical Analysis:

    • Serum Cytokines: Separate serum from the blood and measure the levels of IL-1β, IL-6, and TNF-α using ELISA kits.

    • Tissue Homogenates: Homogenize a portion of the liver and spleen to prepare tissue lysates.

    • Oxidative Stress Markers: Use the tissue homogenates to measure the activity of SOD and CAT, and the levels of MDA and MPO using commercially available assay kits.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from the Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols: Investigating the Effects of Adenosine-N-Oxide on Cytokine Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-N-oxide (ANO), a derivative of adenosine found in natural sources such as royal jelly, has demonstrated significant anti-inflammatory properties.[1][2] Unlike its parent molecule, adenosine, ANO exhibits greater stability and potency in modulating immune responses, making it a compelling candidate for therapeutic development in inflammatory disorders.[2] These application notes provide a comprehensive overview of the effects of ANO on cytokine secretion, detailing the underlying signaling pathways and offering standardized protocols for in vitro and in vivo investigation.

Data Presentation: Quantitative Effects of this compound on Cytokine Secretion

The following table summarizes the dose-dependent effects of this compound on the secretion of key pro-inflammatory cytokines from various immune cell types.

CytokineCell TypeStimulusThis compound ConcentrationObserved Effect (% Inhibition)Reference
TNF-αRAW264.7 MacrophagesLPS10 µM~50%[1][3]
TNF-αRAW264.7 MacrophagesLPS30 µM~75%[1][3]
TNF-αRAW264.7 MacrophagesLPS100 µM>90%[1][3]
IL-6RAW264.7 MacrophagesLPS10 µM~40%[1][3]
IL-6RAW264.7 MacrophagesLPS30 µM~60%[1][3]
IL-6RAW264.7 MacrophagesLPS100 µM~80%[1][3]
TNF-αMouse Peritoneal MacrophagesLPS + IFN-γ1 µMSignificant Inhibition[2]
IL-6Mouse Peritoneal MacrophagesLPS + IFN-γ1 µMSignificant Inhibition[2]
IL-1βRat Model of SepsisCecal Ligation and PunctureNot SpecifiedSignificant Decrease in Serum[4]
TNF-αRat Model of SepsisCecal Ligation and PunctureNot SpecifiedSignificant Decrease in Serum[4]
IL-6Rat Model of SepsisCecal Ligation and PunctureNot SpecifiedSignificant Decrease in Serum[4]

Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by modulating intracellular signaling cascades. In lipopolysaccharide (LPS)-stimulated macrophages, ANO activates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][3] This leads to the phosphorylation and subsequent inactivation of Glycogen Synthase Kinase-3β (GSK-3β).[1][3] The inhibition of GSK-3β is a key mechanism for the suppression of pro-inflammatory cytokine production.[1][3] Notably, ANO's inhibitory action on TNF-α and IL-6 secretion does not appear to involve the MAPK or NF-κB signaling pathways.[1][3]

cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TLR4->Cytokines Stimulates Production ANO This compound AR Adenosine Receptor ANO->AR PI3K PI3K AR->PI3K Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Phosphorylates (Inhibits) GSK3b->Cytokines Promotes Production

Caption: Signaling pathway of this compound in macrophages.

Experimental Protocols

In Vitro Analysis of Cytokine Secretion

This protocol describes the investigation of ANO's effect on cytokine secretion from macrophage cell lines (e.g., RAW264.7) or primary macrophages.

cluster_workflow Experimental Workflow A 1. Cell Seeding (e.g., RAW264.7 macrophages) B 2. Pre-treatment with This compound A->B C 3. Stimulation with LPS B->C D 4. Incubation C->D E 5. Supernatant Collection D->E F 6. Cytokine Measurement (ELISA) E->F

Caption: Workflow for in vitro cytokine secretion analysis.

a. Cell Culture and Maintenance:

  • Culture RAW264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days to maintain sub-confluency.

b. Macrophage Stimulation and Treatment:

  • Seed RAW264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 30, 100 µM) or vehicle control.

  • Pre-incubate the cells with ANO for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (serotype O111:B4) at a final concentration of 1 µg/mL.

  • Incubate the plates for 24 hours at 37°C.

c. Cytokine Measurement (ELISA):

  • Following incubation, centrifuge the plates at 400 x g for 10 minutes.

  • Collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Block the plate and then add the collected supernatants and a series of standards.

  • After incubation and washing, add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Add a substrate solution to develop the color, and stop the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt/GSK-3β pathway.

a. Cell Lysis:

  • Seed RAW264.7 cells in 6-well plates and treat with ANO and/or LPS as described above for shorter time points (e.g., 15, 30, 60 minutes).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysates.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

b. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

c. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-GSK-3β (Ser9), and total GSK-3β overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control, such as β-actin, to ensure equal protein loading.

In Vivo Endotoxin Shock Model

This protocol outlines a murine model to evaluate the in vivo efficacy of ANO in a systemic inflammation model.

a. Animal Handling and Treatment:

  • Use male BALB/c mice (6-8 weeks old).

  • Acclimatize the animals for at least one week before the experiment.

  • Administer this compound (e.g., 50 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 1 hour prior to the LPS challenge.

b. Induction of Endotoxic Shock:

  • Induce endotoxic shock by a single i.p. injection of a lethal dose of LPS (e.g., 15-20 mg/kg).

  • Monitor the survival of the mice every 12 hours for up to 7 days.

c. Cytokine Analysis:

  • In a separate cohort of animals, collect blood samples via cardiac puncture at various time points (e.g., 2, 4, 8 hours) after LPS injection.

  • Isolate serum by centrifugation.

  • Measure the levels of TNF-α, IL-6, and IL-1β in the serum using ELISA as described in section 1.c.

Conclusion

This compound demonstrates potent anti-inflammatory effects by inhibiting the secretion of key pro-inflammatory cytokines through the activation of the PI3K/Akt/GSK-3β signaling pathway. The provided protocols offer a standardized framework for researchers to further investigate the therapeutic potential of ANO in various inflammatory conditions. These methodologies can be adapted for screening novel anti-inflammatory compounds and for elucidating their mechanisms of action.

References

Experimental Models for Adenosine-N-Oxide Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-N-oxide (ANO), an oxidized derivative of adenosine, has emerged as a molecule of significant interest due to its potent anti-inflammatory and immunomodulatory properties. Unlike its parent molecule, adenosine, ANO exhibits enhanced stability as it is resistant to deamination, making it a promising candidate for therapeutic development. This document provides detailed application notes and protocols for various in vitro and in vivo experimental models utilized in this compound research, targeting inflammation, osteogenesis, and adipogenesis.

In Vitro Models for this compound Research

Murine Macrophage Cell Line (RAW264.7) for Anti-inflammatory Studies

The RAW264.7 cell line is a valuable tool for investigating the anti-inflammatory effects of ANO. These cells, when stimulated with lipopolysaccharide (LPS), produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Application: To assess the inhibitory effect of ANO on the production of pro-inflammatory cytokines.

Quantitative Data Summary:

Cell LineStimulantCytokineTreatmentConcentrationInhibition (%)Reference
RAW264.7LPSTNF-αANOVariousDose-dependent[1]
RAW264.7LPSIL-6ANOVariousDose-dependent[1]
Peritoneal MacrophagesLPS + IFN-γTNF-αANO100 µM~75%[2]
Peritoneal MacrophagesLPS + IFN-γIL-6ANO100 µM~80%[2]
THP-1LPS + IFN-γTNF-αANO100 µM~60%[2]
THP-1LPS + IFN-γIL-6ANO100 µM~50%[2]

Experimental Protocol: Measurement of TNF-α and IL-6 Secretion

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells in 96-well plates at a density of 2x10⁵ cells/well and allow them to adhere overnight.[3]

  • Treatment: Pre-treat the cells with various concentrations of ANO for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/ml of LPS for 6-24 hours.[3][4]

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • ELISA: Determine the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[5][6]

Murine Pre-osteoblastic Cell Line (MC3T3-E1) for Osteogenesis Studies

The MC3T3-E1 cell line is a well-established model for studying osteoblast differentiation and mineralization. ANO has been shown to promote these processes.[1]

Application: To evaluate the effect of ANO on osteogenic differentiation and calcium deposition.

Experimental Protocols:

a) Alkaline Phosphatase (ALP) Activity Assay

  • Cell Culture and Seeding: Plate MC3T3-E1 cells (2 × 10⁵ cells/well) in 24-well plates and culture in osteogenic media.[7]

  • Treatment: Treat the cells with ANO at desired concentrations. Renew the medium and treatment every 3 days.[7]

  • Cell Lysis: After the treatment period (e.g., 7, 14, or 21 days), wash the cells with PBS and lyse them using a lysis buffer (e.g., 10 mM Tris-HCl, 0.5 mM MgCl₂, 0.1% Triton-X).[7][8]

  • ALP Reaction: Incubate the cell lysates with an ALP reaction buffer containing p-nitrophenyl phosphate (p-NPP) for 1 hour at 37°C.[7]

  • Measurement: Stop the reaction with NaOH and measure the absorbance at 405 nm.[7][9]

b) Calcium Deposition (Alizarin Red S Staining) Assay

  • Cell Culture and Treatment: Culture and treat MC3T3-E1 cells as described for the ALP assay for 21 days.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes.[10]

  • Staining: Stain the fixed cells with Alizarin Red S solution for 30 minutes.[10][11]

  • Visualization: Observe the mineralized nodules under a microscope.

  • Quantification (Optional): To quantify, extract the stain with 10% acetic acid and measure the absorbance.[11]

Murine 3T3-L1 Preadipocytes for Adipogenesis Studies

The 3T3-L1 cell line is a widely used model to study the differentiation of preadipocytes into mature adipocytes. ANO has been demonstrated to enhance this process.[1]

Application: To assess the impact of ANO on adipocyte differentiation.

Experimental Protocol: Oil Red O Staining

  • Cell Differentiation: Induce differentiation of confluent 3T3-L1 preadipocytes using a standard MDI (methylisobutylxanthine, dexamethasone, insulin) induction medium. Treat the cells with ANO during the differentiation period.

  • Fixation: After 9 days of differentiation, fix the cells with 10% formaldehyde.[12]

  • Staining: Prepare a working solution of Oil Red O (0.5g in 100% isopropanol, diluted 6:4 with water) and filter it.[13][14] Stain the fixed cells for 15-60 minutes.

  • Washing: Rinse the cells thoroughly with water.[13]

  • Visualization: Visualize the lipid droplets within the mature adipocytes using microscopy.

  • Quantification (Optional): Elute the stain with 100% isopropanol and measure the absorbance at 510 nm for quantitative analysis.[15]

In Vivo Models for this compound Research

Lipopolysaccharide (LPS)-induced Endotoxin Shock in Mice

This model is used to evaluate the in vivo anti-inflammatory and protective effects of ANO against systemic inflammation and lethality.

Application: To determine the efficacy of ANO in reducing mortality and cytokine storm in a model of sepsis.

Experimental Protocol:

  • Animal Model: Use C57Bl/6 or BALB/c mice.[16]

  • Treatment: Administer ANO intravenously or intraperitoneally at the desired dose.

  • Induction of Shock: Inject a lethal or sublethal dose of LPS (e.g., 2-15 mg/kg, intraperitoneally). The dose may need to be optimized based on the mouse strain.[17]

  • Monitoring: Monitor the survival of the animals over a set period (e.g., 72 hours).

  • Cytokine Analysis: At specific time points (e.g., 1.5-2 hours post-LPS injection for TNF-α), collect blood samples to measure serum levels of TNF-α and IL-6 via ELISA.[18]

Cecal Ligation and Puncture (CLP) Model in Rats

The CLP model is considered a gold-standard for mimicking human sepsis, involving polymicrobial infection.

Application: To investigate the therapeutic potential of ANO in a clinically relevant model of sepsis.[19]

Experimental Protocol:

  • Animal Model: Use Sprague-Dawley or Wistar rats.[20][21]

  • Surgical Procedure:

    • Anesthetize the rat and perform a midline laparotomy to expose the cecum.

    • Ligate the cecum distal to the ileocecal valve.[22][23]

    • Puncture the ligated cecum with a needle (e.g., 18G or 21G).[22][23]

    • Gently squeeze the cecum to extrude a small amount of fecal content.[22]

    • Reposition the cecum into the abdominal cavity and suture the incision.[23]

  • Fluid Resuscitation and Treatment: Provide fluid resuscitation (e.g., 0.15 M NaCl) immediately after surgery. Administer ANO at the desired dose and route. Antibiotic therapy can also be co-administered.

  • Monitoring and Endpoints: Monitor the animals for survival. At predetermined endpoints, collect blood and tissue samples to analyze inflammatory markers, organ damage, and bacterial load.

Signaling Pathways and Visualizations

ANO exerts its effects through the modulation of specific signaling pathways. The following diagrams illustrate key pathways and experimental workflows.

G cluster_ano ANO Signaling ANO This compound PI3K PI3K ANO->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (via P-Ser9) Osteogenesis ↑ Osteogenesis Akt->Osteogenesis Adipogenesis ↑ Adipogenesis Akt->Adipogenesis Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) GSK3b->Inflammation

Caption: ANO signaling through the PI3K/Akt/GSK-3β pathway.

G cluster_workflow In Vitro Anti-inflammatory Assay Workflow start Seed RAW264.7 cells in 96-well plate pretreat Pre-treat with ANO start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (6-24h) stimulate->incubate collect Collect supernatant incubate->collect end Measure TNF-α & IL-6 (ELISA) collect->end

Caption: Workflow for in vitro anti-inflammatory assays.

G cluster_workflow_invivo In Vivo Sepsis Model Workflow (CLP) start Anesthetize Rat surgery Cecal Ligation & Puncture (CLP) start->surgery resuscitate Fluid Resuscitation + ANO Treatment surgery->resuscitate monitor Monitor Survival resuscitate->monitor analyze Collect Samples for Analysis (Cytokines, etc.) monitor->analyze

Caption: Workflow for the in vivo cecal ligation and puncture model.

Conclusion

The experimental models described provide a robust framework for the preclinical evaluation of this compound. The in vitro assays offer mechanistic insights into its anti-inflammatory, osteogenic, and adipogenic properties, while the in vivo models allow for the assessment of its therapeutic potential in clinically relevant settings of systemic inflammation and sepsis. Adherence to these detailed protocols will facilitate reproducible and reliable data generation in the investigation of this promising therapeutic agent.

References

Troubleshooting & Optimization

"adenosine-N-oxide stability and degradation in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of adenosine-N-oxide in solution.

Frequently Asked Questions (FAQs)

Q1: How should I store my this compound stock solutions?

For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] For in vivo experiments, it is best practice to prepare fresh working solutions on the day of use.[1] Solid this compound should be stored in a dry, dark place at 0-4°C for short periods or at -20°C for extended periods.

Q2: I am seeing degradation of my this compound in my cell culture medium. What could be the cause?

This compound is generally more stable in biological media than adenosine because it is resistant to deamination by adenosine deaminase, a common enzyme in serum and cell culture supplements that rapidly degrades adenosine.[2] One study showed that this compound was stable in culture medium supplemented with 10% fetal bovine serum for at least 24 hours at 37°C, while adenosine was completely degraded within 6 hours.[2] If you observe degradation, consider the following possibilities:

  • Chemical Instability: Extreme pH or the presence of strong oxidizing or reducing agents in your medium could contribute to degradation.[3]

  • Contamination: Microbial contamination could introduce enzymes that may degrade the compound.

  • Photodegradation: Prolonged exposure to light, especially UV light, can potentially lead to the degradation of the adenine base.

Q3: What are the likely degradation products of this compound?

Under forced degradation conditions, such as strong acid or base hydrolysis, the primary degradation is expected to involve the cleavage of the glycosidic bond, yielding adenine-N-oxide and ribose. Oxidative conditions may lead to further modifications of the purine ring.

Q4: How does the stability of this compound compare to adenosine?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected loss of compound activity Degradation of this compound in the experimental solution.Verify the pH of your solution is within a stable range (near neutral). Protect solutions from prolonged exposure to light. Prepare fresh solutions before each experiment. Analyze the purity of your stock solution via HPLC.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. Use LC-MS to determine the mass of the unknown peaks and aid in their identification.
Inconsistent results between experiments Variability in the stability of this compound under slightly different conditions.Standardize solution preparation procedures, including solvent, pH, and storage conditions. Control the temperature of your experiments precisely.
Precipitation of the compound in aqueous solution Low aqueous solubility.This compound is soluble in DMSO. Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your experimental system.

Data on Stability of Adenosine (for reference)

While specific quantitative data for this compound is limited in the literature, the following tables summarize the stability of the parent compound, adenosine, under various conditions. This can serve as a useful reference for designing stability studies for this compound.

Table 1: pH-Dependent Hydrolysis of Adenosine at 130°C

pH (at 25°C)Rate Constant (k, s⁻¹)Log(k)
1.2 - 4.6Acid-catalyzedLinear decrease with increasing pH
7.01.1 x 10⁻⁶-5.94
9.2 - 11.0Base-catalyzedLinear increase with increasing pH
Data extrapolated from a study on the spontaneous cleavage of the glycosidic bond of adenosine.[4]

Table 2: Temperature-Dependent Hydrolysis of Adenosine at pH 7

Temperature (°C)Rate Constant (k, s⁻¹)Half-life (t₁/₂)
110 - 190Follows Arrhenius behaviorDecreases with increasing temperature
25 (extrapolated)3.7 x 10⁻¹²~6000 years
Data from a study on the uncatalyzed hydrolysis of adenosine.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to assess the intrinsic stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or DMSO (for stock solution)

  • HPLC system with UV detector

  • pH meter

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Store the solid compound at 80°C.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm).

4. Sample Collection and Analysis:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC-UV method capable of separating the parent compound from its degradation products.

  • Quantify the remaining this compound at each time point by comparing its peak area to a standard curve.

5. Data Analysis:

  • Calculate the percentage of degradation at each time point.

  • Determine the degradation kinetics and calculate the half-life (t₁/₂) under each condition.

Protocol 2: Analysis of this compound Stability by HPLC

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 7.0) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 20 µL

2. Procedure:

  • Prepare solutions of this compound in the desired buffer and at the desired temperature.

  • At specified time intervals, withdraw an aliquot of the solution.

  • If necessary, stop the degradation reaction (e.g., by neutralizing the pH or rapidly cooling the sample).

  • Inject the sample into the HPLC system.

  • Monitor the decrease in the peak area of the this compound peak and the appearance of any new peaks corresponding to degradation products.

Visualizations

degradation_pathway ANO This compound Hydrolysis Acid/Base Hydrolysis ANO->Hydrolysis Oxidation Oxidation ANO->Oxidation Ring-Opened Products Enzymatic Enzymatic (Resistant) ANO->Enzymatic Resistant to Adenosine Deaminase Adenine_N_Oxide Adenine-N-Oxide Hydrolysis->Adenine_N_Oxide Ribose Ribose Hydrolysis->Ribose Ring_Opened Ring_Opened Oxidation->Ring_Opened Ring-Opened Products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in DMSO) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C, solid) Stock->Thermal Photo Photodegradation (UV light) Stock->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC Data Calculate % Degradation and Half-life HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_flowchart decision decision start Unexpected Degradation Observed check_storage Check Storage Conditions (-20°C or -80°C, protected from light) start->check_storage check_solution Verify Solution pH check_storage->check_solution fresh_solution Prepare Fresh Solution check_solution->fresh_solution run_control Run Control Experiment (Compound in buffer alone) fresh_solution->run_control degradation_in_control Degradation in Control? run_control->degradation_in_control identify_source Investigate Experimental Components (e.g., other reagents, contamination) degradation_in_control->identify_source Yes stable_in_control Stable in Control? degradation_in_control->stable_in_control No end Problem Identified identify_source->end intrinsic_instability Potential Intrinsic Instability Under Experimental Conditions stable_in_control->intrinsic_instability No stable_in_control->end Yes intrinsic_instability->end

Caption: Troubleshooting flowchart for unexpected degradation.

References

Adenosine-N-Oxide Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of adenosine-N-oxide in various solvents. Below you will find a comprehensive guide with solubility data, troubleshooting advice for common dissolution issues, and a standardized experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a polar molecule and is generally soluble in water and other polar solvents[1]. Its solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.

Q2: I am having difficulty dissolving this compound in my aqueous buffer. What can I do?

A2: If you are facing challenges with dissolving this compound in an aqueous medium, consider the following troubleshooting steps:

  • Gentle Heating: Warming the solution to 37°C or even up to 60°C can significantly improve solubility.

  • Sonication: Using a sonicator bath can help break down aggregates and facilitate the dissolution process.

  • pH Adjustment: The solubility of related compounds can be pH-dependent. Although specific data for this compound is limited, adjusting the pH of your buffer might enhance solubility.

  • Use of Co-solvents: For in vivo experiments or cell culture, a common practice is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then perform serial dilutions into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent, as it might have physiological effects.

Q3: Can I prepare a concentrated stock solution of this compound?

A3: Yes, preparing a concentrated stock solution in an organic solvent is a standard procedure for compounds with limited aqueous solubility. DMSO is a suitable solvent for creating a high-concentration stock of this compound[2]. One source indicates a solubility of up to 50 mg/mL in DMSO with the aid of ultrasonication and heating to 60°C[2].

Q4: How should I store my this compound solutions?

A4: Stock solutions of this compound in DMSO can be stored at -20°C for about one month or at -80°C for up to six months[2]. It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable, and it is often advised not to store them for more than one day.

Solubility Data

The following table summarizes the available solubility data for this compound in different solvents. For comparison, data for the related compound adenosine is also included.

CompoundSolventSolubilityNotes
This compound DMSO50 mg/mL (176.53 mM)[2]Requires ultrasonication and heating to 60°C. Use of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility[2].
Aqueous Solution (formulated)≥ 2.5 mg/mL (8.83 mM)[2]This is in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[2].
Adenosine (for reference) DMSO166.6 mg/mL (623.41 mM)[3]Sonication is recommended[3].
Water2.7 mg/mL (10.1 mM)[3]Sonication is recommended[3].
PBS (pH 7.2)~10 mg/mL[4]
EthanolPractically insoluble[5]

Experimental Protocols & Workflows

General Protocol for Preparing a Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile, chemical-resistant vial.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.

  • Vortex the mixture thoroughly.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.

  • If solubility is still an issue, gently warm the solution to 37-60°C while mixing until the solid is completely dissolved.

  • Allow the solution to cool to room temperature before use.

  • For long-term storage, aliquot into single-use vials and store at -20°C or -80°C.

Workflow for Dissolving this compound

The following diagram illustrates a logical workflow for dissolving this compound, incorporating troubleshooting steps.

G start Start: Weigh this compound add_solvent Add chosen solvent (e.g., Aqueous Buffer or DMSO) start->add_solvent vortex Vortex thoroughly add_solvent->vortex check_solubility Is the compound fully dissolved? vortex->check_solubility sonicate Troubleshoot: Sonicate for 15-30 min check_solubility->sonicate No end_success Solution ready for use/ dilution/storage check_solubility->end_success Yes check_solubility2 Is it dissolved? sonicate->check_solubility2 heat Troubleshoot: Warm gently (37-60°C) check_solubility2->heat No check_solubility2->end_success Yes check_solubility3 Is it dissolved? heat->check_solubility3 consider_stock Consider preparing a concentrated stock in DMSO first check_solubility3->consider_stock No, for aqueous buffer check_solubility3->end_success Yes end_fail Re-evaluate solvent choice or experimental concentration check_solubility3->end_fail No, for DMSO consider_stock->add_solvent

References

Adenosine N-oxide Signaling Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenosine N-oxide (ANO) signaling experiments.

Frequently Asked Questions (FAQs)

Q1: What is adenosine N-oxide (ANO) and how does it differ from adenosine?

Adenosine N-oxide is an oxidized derivative of adenosine, where an oxygen atom is attached to the N1 position of the adenine base.[1] This structural modification makes ANO resistant to deamination by adenosine deaminase, the enzyme that rapidly degrades adenosine to inosine.[1] This increased stability gives ANO a longer half-life in experimental systems, potentially leading to more potent or sustained biological effects compared to adenosine.[1]

Q2: What is the primary signaling pathway activated by adenosine N-oxide?

Current research indicates that adenosine N-oxide exerts its anti-inflammatory effects primarily through the PI3K/Akt/GSK-3β signaling pathway.[2] Unlike adenosine, which can signal through various G protein-coupled receptors (GPCRs), ANO has been shown to upregulate the phosphorylation of Akt and its downstream target GSK-3β, without affecting the MAPK or NF-κB pathways in LPS-stimulated macrophages.[2][3]

Q3: What are the known biological effects of adenosine N-oxide?

The primary reported biological effects of adenosine N-oxide are:

  • Anti-inflammatory: ANO inhibits the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from macrophages stimulated with lipopolysaccharide (LPS).[2]

  • Promotes Osteogenic Differentiation: ANO has been shown to induce alkaline phosphatase activity and calcium deposition in pre-osteoblastic cell lines like MC3T3-E1.[2]

  • Promotes Adipocyte Differentiation: ANO can enhance the differentiation of preadipocytes, such as 3T3-L1 cells, into mature adipocytes.[4]

Q4: How should I store and handle adenosine N-oxide?

Adenosine N-oxide is typically a white to off-white solid that is soluble in water and other polar solvents. For long-term storage, it is recommended to store the solid compound in a tightly sealed container in a dry, cool, and well-ventilated place.[5] For experimental use, stock solutions can be prepared in a suitable solvent like sterile water or DMSO and stored at -20°C or -80°C. To maintain stability, it is advisable to prepare fresh working solutions from the stock for each experiment and avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Anti-inflammatory Experiments (LPS-stimulated Macrophages)

Problem: I am not observing an inhibition of TNF-α or IL-6 secretion after treating my LPS-stimulated macrophages with adenosine N-oxide.

Possible Cause Troubleshooting Step
Suboptimal ANO Concentration Perform a dose-response experiment to determine the optimal concentration of ANO for your specific cell line and experimental conditions. Published studies show a dose-dependent inhibition of TNF-α and IL-6 by ANO.[1]
LPS Potency/Activity Ensure the LPS you are using is potent and from a reliable source. Prepare fresh LPS solutions for each experiment. The level of stimulation can affect the observable inhibitory effect.
Cell Health and Density Ensure your macrophages (e.g., RAW 264.7) are healthy, in a logarithmic growth phase, and plated at the correct density. Over-confluent or stressed cells may respond differently to stimuli.
Timing of Treatment The timing of ANO treatment relative to LPS stimulation is critical. Typically, cells are pre-treated with ANO for a period (e.g., 1-2 hours) before LPS stimulation. Optimize this pre-incubation time.
Reagent Stability Ensure the adenosine N-oxide has been stored correctly and has not degraded. Consider purchasing a new batch if there are concerns about its stability.
Assay Sensitivity Verify the sensitivity and accuracy of your ELISA or other cytokine detection methods. Run appropriate positive and negative controls.
Differentiation Experiments (Osteoblasts and Adipocytes)

Problem: I am not seeing the expected promotion of osteoblast or adipocyte differentiation with adenosine N-oxide treatment.

Possible Cause Troubleshooting Step
Incorrect ANO Concentration The concentration of ANO required for differentiation may differ from that needed for anti-inflammatory effects. Perform a dose-response experiment to find the optimal concentration. A study has shown a significant increase in lipid content in 3T3-L1 cells at a 4 µM concentration of ANO.[4]
Cell Line Viability and Passage Number Use low-passage number cells for differentiation experiments, as the differentiation potential of many cell lines decreases with repeated passaging. Ensure high cell viability before starting the experiment.
Incomplete Differentiation Media Ensure all components of the differentiation media are fresh and at the correct concentrations. For adipocyte differentiation, insulin and dexamethasone are often crucial components.[4]
Duration of Differentiation Differentiation is a time-dependent process. Ensure you are carrying out the experiment for a sufficient duration. For 3T3-L1 adipocyte differentiation with ANO, significant effects were observed after 10 days.[4]
Inconsistent Cell Seeding Uneven cell seeding can lead to variable differentiation. Ensure a uniform cell monolayer is present before inducing differentiation.
Method of Quantification For adipocyte differentiation, ensure your Oil Red O staining protocol is optimized for quantitative analysis. For osteoblast differentiation, verify the sensitivity of your alkaline phosphatase or calcium deposition assays.
Western Blotting for PI3K/Akt Pathway Analysis

Problem: I am having trouble detecting phosphorylated Akt (p-Akt) by Western blot after treating cells with adenosine N-oxide.

Possible Cause Troubleshooting Step
Transient Phosphorylation Akt phosphorylation can be transient. Perform a time-course experiment to determine the optimal time point for detecting p-Akt after ANO treatment.
Insufficient Protein Loading Ensure you are loading a sufficient amount of total protein on your gel. You may need to increase the amount of protein loaded to detect low-abundance phosphorylated proteins.
Phosphatase Activity Include phosphatase inhibitors in your cell lysis buffer to prevent the dephosphorylation of your target proteins.
Antibody Quality Use a high-quality, validated antibody specific for phosphorylated Akt (e.g., at Ser473). Check the antibody datasheet for recommended working concentrations and blocking conditions.
Blocking Buffer For phospho-specific antibodies, blocking with 5% BSA in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background.
Positive Control Include a positive control for Akt phosphorylation (e.g., cells treated with a known Akt activator like insulin or EGF) to ensure your experimental setup and reagents are working correctly.

Quantitative Data Summary

Table 1: Dose-Dependent Inhibition of Pro-inflammatory Cytokines by Adenosine N-oxide in LPS-stimulated Macrophages

Concentration of ANO% Inhibition of TNF-α% Inhibition of IL-6
0.1 µMNot specified~20%
0.5 µM~40%~50%
1.0 µM~60%~70%
5.0 µM~80%~85%

Data is estimated from graphical representations in Kohno et al., 2015.[1] Actual values may vary depending on experimental conditions.

Table 2: Effect of Adenosine N-oxide on Adipocyte Differentiation

TreatmentANO ConcentrationFold Increase in Lipid Content (Oil Red O Staining)
Control0 µM1.0
Adenosine N-oxide4 µM~2.0

Data from a study by Kohno et al., 2019, using 3T3-L1 cells differentiated for 10 days in the presence of dexamethasone and insulin.[4]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • ANO Pre-treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of adenosine N-oxide. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 50 ng/mL to the wells (except for the unstimulated control).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Adipocyte Differentiation of 3T3-L1 Cells
  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum.

  • Induction of Differentiation: Once the cells reach confluence, induce differentiation by changing the medium to a differentiation medium containing DMEM with 10% FBS, 0.5 µM dexamethasone, 10 µg/mL insulin, and varying concentrations of adenosine N-oxide.

  • Medium Change: Change the differentiation medium every 2 days.

  • Maturation: Continue the differentiation process for 10 days.

  • Quantification of Differentiation: After 10 days, quantify adipocyte differentiation by Oil Red O staining.

    • Fix the cells with 10% formalin.

    • Wash with water and then with 60% isopropanol.

    • Stain with a working solution of Oil Red O.

    • Wash with water to remove excess stain.

    • Elute the stain with 100% isopropanol and measure the absorbance at 490 nm.

Signaling Pathway and Workflow Diagrams

Adenosine_N_Oxide_Signaling_Pathway ANO Adenosine N-Oxide Receptor Unknown Receptor ANO->Receptor Binds to PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates & Activates GSK3b GSK-3β Akt->GSK3b Phosphorylates & Inactivates Differentiation ↑ Osteogenic & Adipocyte Differentiation Akt->Differentiation Promotes Inflammation ↓ Pro-inflammatory Cytokine Secretion (TNF-α, IL-6) GSK3b->Inflammation Inhibits

Caption: Adenosine N-Oxide Signaling Pathway

Experimental_Workflow_Anti_Inflammatory_Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Seed_Cells Seed RAW 264.7 cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_ANO Add Adenosine N-Oxide Incubate_Overnight->Add_ANO Pre_incubate Pre-incubate (1-2h) Add_ANO->Pre_incubate Add_LPS Stimulate with LPS Pre_incubate->Add_LPS Incubate_24h Incubate (16-24h) Add_LPS->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant ELISA Measure TNF-α & IL-6 (ELISA) Collect_Supernatant->ELISA

Caption: Anti-inflammatory Assay Workflow

Troubleshooting_Logic Start No expected effect of ANO observed Check_Concentration Is the ANO concentration optimal? Start->Check_Concentration Check_Reagents Are all reagents (ANO, LPS, media) fresh and active? Check_Concentration->Check_Reagents Yes Conclusion Systematically optimize each parameter Check_Concentration->Conclusion No (Perform dose-response) Check_Cells Are the cells healthy, low passage, and at the correct density? Check_Reagents->Check_Cells Yes Check_Reagents->Conclusion No (Replace reagents) Check_Timing Is the treatment timing and duration appropriate? Check_Cells->Check_Timing Yes Check_Cells->Conclusion No (Optimize cell culture) Check_Assay Is the detection assay (ELISA, Western, Staining) optimized? Check_Timing->Check_Assay Yes Check_Timing->Conclusion No (Perform time-course) Check_Assay->Conclusion Yes (Re-evaluate entire protocol) Check_Assay->Conclusion No (Optimize assay)

Caption: General Troubleshooting Logic Flow

References

"potential off-target effects of adenosine-N-oxide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of adenosine N-oxide (ANO). This resource is intended for researchers, scientists, and drug development professionals utilizing ANO in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of adenosine N-oxide (ANO)?

Adenosine N-oxide is structurally similar to adenosine and is understood to exert its primary effects through the activation of adenosine receptors (ARs), which include the A1, A2A, A2B, and A3 subtypes. Its anti-inflammatory properties are a key area of research, and studies suggest that ANO's mechanism of action involves the PI3K/Akt/GSK-3β signaling pathway[1]. A significant characteristic of ANO is its resistance to deamination by adenosine deaminase, which leads to a longer half-life and potentially more sustained signaling compared to adenosine[2].

Q2: Has a comprehensive off-target screening profile for ANO been published?

Currently, a comprehensive, publicly available off-target screening panel for adenosine N-oxide against a broad range of receptors, enzymes, and ion channels has not been identified in the scientific literature. The majority of research has focused on its on-target, anti-inflammatory effects mediated by adenosine receptors[1][2].

Q3: What are the potential off-target effects I should be aware of when using adenosine analogs like ANO?

While specific off-target data for ANO is limited, researchers working with novel adenosine analogs should consider the possibility of interactions with other purine-binding proteins, such as other nucleoside transporters or enzymes involved in purine metabolism. Off-target effects can manifest as unexpected cellular responses, toxicity, or confounding experimental results. For example, some adenosine analogs have been shown to have off-target effects on T-cell function[3].

Q4: My experimental results with ANO are inconsistent or unexpected. How can I troubleshoot for potential off-target effects?

If you are observing unexpected results, consider the following troubleshooting steps:

  • Dose-Response Curve: Perform a wide-range dose-response curve. Off-target effects may only appear at higher concentrations.

  • Use of Selective Antagonists: Co-administration of selective antagonists for the known adenosine receptor subtypes can help determine if the observed effect is mediated by the intended target.

  • Cell Line Comparison: Test the effect of ANO in a cell line that does not express the target adenosine receptor to identify receptor-independent effects.

  • Structural Analogs: Compare the effects of ANO with other adenosine analogs with known off-target profiles.

  • Control for Nitric Oxide (NO) Pathway Interaction: Adenosine and its analogs can influence nitric oxide production[4][5][6][7]. If your experimental system is sensitive to NO, consider investigating this pathway.

Troubleshooting Guide: Investigating Potential Off-Target Effects

This guide provides a systematic approach for researchers to investigate potential off-target effects of adenosine N-oxide in their experimental models.

Problem: Unexplained Cellular Phenotype or Toxicity

Symptoms:

  • Cell death at concentrations where the on-target effect should be saturated.

  • Phenotypes inconsistent with known adenosine receptor signaling.

  • Conflicting results between different cell types.

Troubleshooting Workflow:

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Off-Target Investigation A Observe Unexpected Phenotype B Perform Dose-Response Curve A->B C Determine EC50/IC50 for On-Target vs. Unexpected Effect B->C D Use Selective AR Antagonists C->D If discrepancy in EC50s E Transfect with shRNA/siRNA for Target Receptor C->E F Test in Receptor-Null Cell Line C->F G Analyze Results D->G E->G F->G H Broad-Spectrum Kinase/Phosphatase Screening G->H If effect persists I Receptor Binding Panel (e.g., Eurofins SafetyScreen) G->I J Metabolomics Analysis (Purine Metabolism) G->J K Synthesize Inactive Analog as Negative Control G->K L Interpret Data and Identify Potential Off-Targets H->L I->L J->L K->L

Caption: Workflow for troubleshooting unexpected experimental outcomes with ANO.

Data Presentation: Hypothetical Off-Target Screening Data

While specific data for ANO is unavailable, the following table illustrates how data from a broad off-target screening panel (e.g., a commercial service) might be presented. This is a hypothetical example to guide researchers in interpreting such data.

Target Class Specific Target Assay Type ANO Concentration (μM) % Inhibition / Activity
GPCR (Non-Adenosine) Dopamine D2Radioligand Binding10< 10%
Serotonin 5-HT2ARadioligand Binding1015%
Ion Channel hERGElectrophysiology10< 5%
Nav1.5Electrophysiology108%
Kinase PKAEnzymatic15%
GSK-3βEnzymatic145% (Activation)
Enzyme Adenosine DeaminaseEnzymatic1< 2%
PDE4Enzymatic1025%
Transporter Adenosine Transporter (ENT1)Uptake Assay150%

Note: The data in this table is purely illustrative and not based on experimental results for adenosine N-oxide.

Experimental Protocols

Protocol 1: Adenosine Receptor Antagonist Assay

Objective: To determine if the observed effect of ANO is mediated by a specific adenosine receptor subtype.

Methodology:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Pre-treatment with Antagonist: Pre-incubate the cells with a selective antagonist for A1, A2A, A2B, or A3 adenosine receptors for 30-60 minutes. Use a concentration known to be effective for the specific antagonist.

  • ANO Treatment: Add ANO at the desired concentration to the antagonist-containing media.

  • Incubation: Incubate for the experimentally determined time required to observe the phenotype of interest.

  • Assay: Perform the relevant assay to measure the biological response (e.g., cytokine measurement, cAMP assay, cell viability assay).

  • Controls: Include wells with vehicle control, ANO alone, and antagonist alone.

  • Analysis: Compare the effect of ANO in the presence and absence of the antagonist. A significant reduction in the ANO-induced effect in the presence of a specific antagonist suggests the involvement of that receptor subtype.

Protocol 2: In Vitro Adenosine Deaminase Stability Assay

Objective: To confirm the stability of ANO in the presence of adenosine deaminase.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Substrate Addition: Add ANO and, in a separate reaction, adenosine to the buffer at a final concentration of 100 µM.

  • Enzyme Addition: Initiate the reaction by adding a known amount of adenosine deaminase (e.g., 0.1 units/mL).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and stop the enzyme activity (e.g., by adding a strong acid or by heat inactivation).

  • Analysis by HPLC: Analyze the samples by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining amount of ANO or adenosine and the formation of inosine.

  • Data Analysis: Plot the percentage of remaining substrate over time to determine the rate of degradation.

Signaling Pathway Diagrams

Known Signaling Pathway of Adenosine N-Oxide

G ANO Adenosine N-Oxide AR Adenosine Receptor ANO->AR PI3K PI3K AR->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (via Phosphorylation) Inflammation Inflammatory Response GSK3b->Inflammation Promotes (when active)

Caption: ANO signaling through the PI3K/Akt/GSK-3β pathway to modulate inflammation.

Hypothetical Off-Target Interaction with an Unrelated Kinase

G ANO Adenosine N-Oxide OffTargetKinase Off-Target Kinase ANO->OffTargetKinase Inhibits Substrate Substrate OffTargetKinase->Substrate Phosphorylates UnexpectedPhenotype Unexpected Phenotype Substrate->UnexpectedPhenotype Leads to

Caption: A hypothetical off-target interaction of ANO with an unrelated kinase.

References

"improving the yield of adenosine-N-oxide chemical synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of adenosine-N-oxide.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis of this compound, primarily focusing on the oxidation of adenosine using meta-chloroperoxybenzoic acid (m-CPBA).

Issue 1: Low or No Yield of this compound

Possible CauseSuggested Solution
Incomplete Reaction Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time can be around 6 hours at room temperature.[1] Temperature: While the reaction is often run at room temperature, gentle heating may be required. However, be cautious as excessive heat can lead to degradation of the product.
Degradation of Reactants or Product Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. Anhydrous Conditions: Use anhydrous solvents and reagents, as the presence of water can interfere with the reaction.
Suboptimal Reagent Stoichiometry m-CPBA Equivalents: The amount of m-CPBA is critical. A slight excess is generally used, but a large excess can lead to over-oxidation and side product formation. Titrate the m-CPBA to determine its exact purity before use.
Poor Reagent Quality m-CPBA Purity: Commercial m-CPBA is often of ~70-77% purity and can degrade over time. It is advisable to use freshly purified m-CPBA or to determine the purity of the commercial reagent before use.

Issue 2: Presence of Multiple Spots on TLC After Reaction

Possible CauseSuggested Solution
Incomplete Reaction One of the spots is likely the starting material (adenosine). As suggested above, extend the reaction time or consider a modest increase in temperature.
Formation of Side Products Pyrimidine Ring Opening: Acylated adenosine-N-oxides can undergo pyrimidine ring opening.[2] While this is more common with acylated derivatives, harsh reaction conditions can promote this side reaction. Consider milder conditions or the use of protecting groups for the ribose hydroxyls if you are working with a modified adenosine. Over-oxidation: The use of a large excess of m-CPBA can lead to the formation of other oxidized species. Use a controlled amount of the oxidizing agent.
Presence of m-Chlorobenzoic Acid The byproduct of the reaction, m-chlorobenzoic acid, is a polar compound and will appear as a separate spot on the TLC plate. This is a normal occurrence and the byproduct is removed during the work-up and purification steps.

Issue 3: Difficulty in Purifying this compound

Possible CauseSuggested Solution
High Polarity of this compound This compound is a very polar molecule, which can make it challenging to elute from a standard silica gel column with non-polar solvents. Solvent System: A common solvent system for the purification of N-oxides by column chromatography is a gradient of methanol in dichloromethane (DCM). For highly polar N-oxides, it might be necessary to use up to 100% methanol. Alternative Chromatography: Consider using reverse-phase chromatography (C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) for better separation of highly polar compounds.
Degradation on Silica Gel In some cases, particularly with phosphate esters of this compound, purification on silica gel can lead to product degradation and unreliable yields.[3] Basified Silica: Using basified silica gel (by adding a small percentage of a base like pyridine or triethylamine to the eluent) can help to prevent the degradation of acid-sensitive compounds on the column.[3]
Co-elution with m-Chlorobenzoic Acid The m-chlorobenzoic acid byproduct can sometimes co-elute with the desired product. Aqueous Work-up: A thorough aqueous work-up with a saturated solution of sodium bicarbonate before chromatography is crucial to remove the majority of the acidic byproduct.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the oxidation of adenosine at the N1-position of the adenine ring using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent.[1]

Q2: What are the typical reaction conditions for the m-CPBA oxidation of adenosine?

A2: A common protocol involves reacting adenosine with m-CPBA in a mixed solvent system, such as a 1:1 mixture of methanol and an aqueous sodium bicarbonate solution, at room temperature for approximately 6 hours.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The product, this compound, is more polar than the starting material, adenosine, and will therefore have a lower Rf value. A suitable mobile phase for TLC is a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v).

Q4: What are the expected yields for this synthesis?

A4: The yields can vary depending on the specific substrate and reaction conditions. For the synthesis of 2'-deoxyadenosine N-oxide 5'-triphosphate, a yield of 48% has been reported.[1] Optimization of reaction parameters is key to improving the yield.

Q5: Are there any known side reactions to be aware of?

A5: Yes, a significant side reaction, particularly with acylated adenosine-N-oxides, is the opening of the pyrimidine ring.[2] This can lead to the formation of imidazole derivatives. Controlling the reaction conditions and the stoichiometry of the oxidizing agent can help to minimize this.

Quantitative Data Summary

The following table summarizes reported yields for N-oxidation reactions of adenosine derivatives. It is important to note that direct comparison is challenging due to the different substrates and reaction conditions.

SubstrateOxidizing AgentSolvent SystemReaction Time & Temp.Yield (%)Reference
2'-deoxyadenosine 5'-triphosphate (dATP)m-CPBAMeOH / aq. NaHCO3 (1:1)6 h, Room Temp.48%[1]
2'-deoxycytidine 5'-triphosphate (dCTP)m-CPBAMeOH / aq. NaHCO3 (1:1)6 h, Room Temp.42%[1]
Intermediate Phosphitem-CPBANot specifiedNot specified17-49%[3]
Intermediate PhosphiteEt3N / H2O2Not specifiedNot specified94%[3]

Experimental Protocols

Key Experiment: Synthesis of this compound via m-CPBA Oxidation

This protocol is a general guideline for the N-oxidation of adenosine and may require optimization for specific laboratory conditions and scales.

Materials:

  • Adenosine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)

  • Methanol (MeOH)

  • Sodium Bicarbonate (NaHCO3)

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve adenosine (1.0 equivalent) in a 1:1 mixture of methanol and aqueous sodium bicarbonate solution.

  • Addition of Oxidizing Agent: To this solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise at room temperature while stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., DCM:MeOH 9:1). The reaction is typically complete within 6 hours.

  • Work-up:

    • Once the reaction is complete, quench any excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate until a test with starch-iodide paper is negative.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer multiple times with dichloromethane.

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing the methanol concentration to 10-20%).

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis adenosine Adenosine reaction_mixture Reaction Mixture adenosine->reaction_mixture mcpba m-CPBA mcpba->reaction_mixture solvent MeOH / aq. NaHCO3 solvent->reaction_mixture quench Quench Excess m-CPBA reaction_mixture->quench extraction Extraction with DCM quench->extraction wash Aqueous Washes extraction->wash dry Drying wash->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography final_product This compound chromatography->final_product characterization Characterization (NMR, MS) final_product->characterization troubleshooting_logic start Low Yield? check_reaction Check Reaction Completion (TLC) start->check_reaction Yes success Improved Yield start->success No incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time / Increase Temp. incomplete->extend_time Yes check_reagents Check Reagent Quality & Stoichiometry incomplete->check_reagents No extend_time->success degradation Product Degradation during Purification? check_reagents->degradation basify_silica Use Basified Silica / Alternative Chromatography degradation->basify_silica Yes degradation->success No basify_silica->success

References

Technical Support Center: Quantifying Endogenous Adenosine-N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of endogenous adenosine-N-oxide (ANO). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Disclaimer: The quantification of endogenous this compound in mammalian systems is a developing field of research. While ANO has been identified in natural sources like royal jelly, its endogenous presence and concentration in mammalian tissues are not yet well-established.[1] The following guidance is based on the known properties of ANO, established analytical techniques for similar molecules like adenosine, and general principles of bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from adenosine?

This compound (ANO) is an oxidized derivative of adenosine at the N1 position of the adenine base.[1] This structural modification makes it resistant to deamination by adenosine deaminase, the primary enzyme that degrades adenosine to inosine.[1][2] Consequently, ANO has a significantly longer half-life in biological matrices compared to adenosine.[2]

Q2: Has endogenous this compound been detected in mammalian tissues?

Currently, the primary identified natural source of this compound is royal jelly.[1][2] While its anti-inflammatory and signaling properties have been studied in mammalian cell lines and animal models,[3][4] definitive evidence and concentration ranges of endogenous ANO in mammalian tissues are not yet widely reported in scientific literature.

Q3: What are the main challenges in quantifying endogenous this compound?

The primary challenges are expected to be:

  • Low physiological concentrations: As a signaling molecule, endogenous levels are likely to be very low, requiring highly sensitive analytical methods.

  • Sample stability: Although more stable than adenosine, the stability of ANO in various biological matrices during collection, processing, and storage has not been extensively studied. N-oxide compounds, in general, can be susceptible to reduction back to the parent amine.

  • Lack of commercially available standards and internal standards: Pure ANO and a stable isotope-labeled internal standard (SIL-IS) are crucial for accurate quantification but may not be readily available.

  • Matrix effects in mass spectrometry: Biological samples are complex, and co-eluting substances can suppress or enhance the ionization of ANO, leading to inaccurate quantification.

  • Chromatographic retention: ANO is a polar molecule, which can make it challenging to retain on traditional reversed-phase liquid chromatography (RPLC) columns.

Troubleshooting Guides

Issue 1: Poor or No Chromatographic Peak for this compound
Possible Cause Troubleshooting Steps
Inadequate Chromatographic Retention This compound is a polar molecule. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is better suited for retaining polar analytes.[5] Alternatively, use a reversed-phase column designed for polar compounds.
Degradation in Sample/Standard Prepare fresh standards and samples. Minimize freeze-thaw cycles. Store samples at -80°C. Although more stable than adenosine, assess ANO stability in your specific matrix.
Low Abundance in Sample Develop a sample enrichment strategy. Solid-phase extraction (SPE) with a strong cation exchange (SCX) or mixed-mode sorbent may be effective for concentrating ANO from the sample matrix.[6]
Incorrect Mass Spectrometry Settings Optimize MS parameters using a synthesized ANO standard. Infuse a standard solution to determine the optimal precursor and product ions, collision energy, and other source parameters.
Sample Preparation Issues Ensure complete protein precipitation. Inefficient removal of proteins can lead to column clogging and poor peak shape.
Issue 2: High Background Noise or Interfering Peaks in Mass Spectrometry
Possible Cause Troubleshooting Steps
Matrix Effects Improve sample clean-up. Use a more selective SPE protocol. Dilute the sample if sensitivity allows. Employ a stable isotope-labeled internal standard to compensate for matrix-induced ion suppression or enhancement.
Contamination from Reagents or Labware Use high-purity solvents and reagents (LC-MS grade). Ensure all labware is thoroughly cleaned or disposable. Run blank injections (solvent and extracted matrix) to identify sources of contamination.
Co-eluting Isomers or Related Compounds Optimize the chromatographic gradient to improve the separation of ANO from interfering peaks. Increase the run time or use a column with higher resolving power.
In-source Fragmentation/Deoxygenation N-oxides can undergo in-source deoxygenation (loss of oxygen), especially at high temperatures.[7] Optimize the ion source temperature and voltages to minimize this effect. The deoxygenated fragment can also be used as a qualifier ion.

Experimental Protocols & Data

Hypothetical LC-MS/MS Method for this compound Quantification

This protocol is a suggested starting point and requires optimization and validation for your specific application.

1. Sample Preparation (Plasma)

  • Collection: Collect blood in tubes containing a "stop solution" to inhibit enzymatic activity. A typical stop solution for adenosine analysis includes inhibitors of adenosine deaminase, adenosine kinase, and nucleoside transporters, which may also be beneficial for preserving ANO.[8]

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., ¹⁵N₅-Adenosine-N-oxide).

  • Centrifugation: Vortex and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Gradient: A linear gradient from 95% A to 50% A over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound (ANO) 284.1152.120-30Corresponds to the adenine-N-oxide base.
284.1136.135-45Further fragmentation of the base.
284.1268.110-20Diagnostic loss of oxygen (deoxygenation).[7]
¹⁵N₅-ANO (Internal Standard) 289.1157.120-30Monitor corresponding fragments.

Note: The exact m/z values and collision energies need to be empirically determined by infusing a pure standard. The fragmentation of nucleosides typically involves the cleavage of the glycosidic bond, resulting in the protonated base as a major product ion.[9] For N-oxides, a characteristic neutral loss of 16 Da (oxygen) can also be observed.[7]

Visualizations

Signaling Pathway of this compound

This compound has been shown to exert its anti-inflammatory effects through the PI3K/Akt/GSK-3β signaling pathway, which is distinct from the primary signaling pathways of adenosine.[3][4]

ANO_Signaling_Pathway cluster_cell Macrophage ANO This compound Receptor Unknown Receptor ANO->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (Activates) GSK3b GSK-3β Akt->GSK3b Phosphorylates (Inhibits) Inflammation Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) GSK3b->Inflammation Inhibition of GSK-3β suppresses inflammation

Caption: this compound (ANO) signaling pathway.

Experimental Workflow for ANO Quantification

A typical workflow for the quantification of endogenous this compound involves several key steps from sample collection to data analysis.

ANO_Quantification_Workflow SampleCollection 1. Sample Collection (with Stop Solution) SamplePrep 2. Sample Preparation (Protein Precipitation, SPE) SampleCollection->SamplePrep LCMS 3. LC-MS/MS Analysis (HILIC, ESI+, MRM) SamplePrep->LCMS DataAnalysis 4. Data Analysis (Quantification using SIL-IS) LCMS->DataAnalysis Result Result: Concentration of Endogenous ANO DataAnalysis->Result

Caption: General workflow for quantifying endogenous ANO.

This technical support center provides a foundational guide for researchers venturing into the quantification of endogenous this compound. As this is an emerging area, careful method development and validation will be paramount for generating reliable and accurate data.

References

Technical Support Center: Adenosine-N-oxide (ANO) Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenosine-N-oxide (ANO).

Frequently Asked Questions (FAQs)

Q1: What is this compound (ANO) and how does it differ from adenosine?

This compound is a derivative of adenosine, featuring an oxidation at the N1 position of the adenine moiety.[1] This structural modification makes it resistant to deamination by adenosine deaminase, the enzyme that rapidly degrades adenosine to inosine.[2] Consequently, ANO has a significantly longer half-life in biological systems compared to adenosine, allowing for more sustained signaling.[2]

Q2: What are the primary applications of ANO in research?

ANO is primarily investigated for its potent anti-inflammatory and immunoregulatory properties.[2][3] It has been shown to inhibit the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6.[3][4] Additionally, ANO is explored for its role in promoting osteogenic and adipocyte differentiation.[3][4]

Q3: How should I store this compound?

For long-term storage, solid ANO should be kept at -20°C. Stock solutions are typically stable for up to six months when stored at -80°C and for one month at -20°C.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] Short-term storage of solid ANO can be at 0-4°C in a dry, dark environment.[5]

Q4: In which solvents is ANO soluble?

This compound is a white to off-white solid that is soluble in water and other polar solvents.[1] For research purposes, it is commonly dissolved in dimethyl sulfoxide (DMSO).[5]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent or weaker-than-expected results in cell culture. Competition from endogenous adenosine: Cells can produce and release adenosine, which may compete with ANO for receptor binding, leading to variability.Enzymatic degradation of endogenous adenosine: Pre-treat cell cultures with adenosine deaminase (ADA) to convert endogenous adenosine to inosine, which has a lower affinity for adenosine receptors.
Cell health and confluency: Poor cell health or inconsistent cell density can affect experimental outcomes.Maintain optimal cell culture conditions: Ensure cells are healthy, within a consistent passage number range, and seeded at a uniform density. Regularly check for mycoplasma contamination.
Degradation of ANO in media: Although more stable than adenosine, prolonged incubation in certain media conditions could potentially lead to degradation.Prepare fresh working solutions: Prepare ANO working solutions fresh from a frozen stock for each experiment. Minimize the time the compound is in the culture medium before the experiment begins.
Precipitation of ANO in stock or working solutions. Solubility limits exceeded: The concentration of ANO may be too high for the chosen solvent.Adjust solvent and concentration: If using aqueous buffers, ensure the pH is optimal for solubility. For high concentrations, DMSO is the recommended solvent.[5] Gentle warming and sonication may aid dissolution in DMSO.
Unexpected off-target effects. Interaction with other cellular components: As an adenosine analog, ANO could potentially interact with other proteins that bind adenosine or its derivatives.Use appropriate controls: Include vehicle controls (medium with the same concentration of DMSO used for ANO). If possible, use a known inactive analog as a negative control.
Difficulty reproducing in vivo results. Variability in drug administration: Inconsistent administration techniques can lead to variable bioavailability.Standardize administration protocol: For oral gavage, ensure consistent volume and technique. For intravenous injection, use a consistent rate and injection site.
Animal-to-animal variability: Biological differences between animals can lead to varied responses.Increase sample size: Use a sufficient number of animals per group to account for biological variability. Ensure proper randomization and blinding during the experiment.

Experimental Protocols

In Vitro Administration: Inhibition of Pro-inflammatory Cytokine Secretion in Macrophages

This protocol is adapted from studies on RAW264.7 murine macrophage-like cells.

Materials:

  • This compound (ANO) powder

  • Sterile, cell culture grade DMSO

  • RAW264.7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • ELISA kit for TNF-α and IL-6

Procedure:

  • Preparation of ANO Stock Solution:

    • Prepare a 50 mM stock solution of ANO in sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution and store at -80°C for long-term use.[3]

  • Cell Seeding:

    • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • ANO Treatment and LPS Stimulation:

    • Thaw an aliquot of the 50 mM ANO stock solution.

    • Prepare working solutions of ANO by diluting the stock solution in fresh, pre-warmed cell culture medium to achieve final concentrations ranging from 1 µM to 40 µM.[3]

    • Remove the old medium from the cells and add the ANO working solutions.

    • Simultaneously, add LPS to a final concentration of 2 µg/mL to stimulate the cells (except for the negative control wells).[3]

    • Include a vehicle control group treated with the same concentration of DMSO as the highest ANO concentration group.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.

  • Cytokine Analysis:

    • Measure the concentration of TNF-α and IL-6 in the culture supernatants using an ELISA kit according to the manufacturer's instructions.

Quantitative Data Summary for In Vitro Experiments

ParameterCell LineConcentration RangeIncubation TimeEffect
Inhibition of TNF-α and IL-6 secretionRAW264.71-40 µM24 hoursDose-dependent inhibition of LPS-induced cytokine secretion.[3]
Increased cAMP productionPeritoneal macrophages, RAW264.720-100 µM30 minutesDose-dependent increase in intracellular cAMP.[3]
Phosphorylation of Akt and GSK-3βRAW264.75-10 µM30 minutesIncreased protein levels of phosphorylated Akt and GSK-3β.[3]
Osteogenic and adipocyte differentiationMC3T3-E12-10 µM6-7 daysPromotes differentiation.[3]
In Vivo Administration: LPS-Induced Endotoxin Shock Model in Mice

This protocol is based on a study using BALB/c mice.

Materials:

  • This compound (ANO)

  • Sterile saline

  • Lipopolysaccharide (LPS)

  • BALB/c mice

Procedure:

  • Preparation of ANO Solution for Injection:

    • Dissolve ANO in sterile saline to the desired concentration.

  • Animal Groups:

    • Divide mice into experimental groups (e.g., vehicle control, ANO treatment).

  • ANO Administration:

    • Intravenous (IV) Administration: Administer ANO via tail vein injection immediately before the intraperitoneal injection of LPS.[2]

    • Oral Administration: Administer ANO orally 1 hour before, and 1 and 6 hours after the LPS injection.[2]

  • Induction of Endotoxin Shock:

    • Inject LPS intraperitoneally at the specified dose.

  • Monitoring:

    • Monitor the survival of the mice for at least 3 days after the LPS injection.[2]

    • For mechanistic studies, blood samples can be collected at specific time points (e.g., 2 hours post-LPS injection) to measure serum cytokine levels.[2]

Quantitative Data Summary for In Vivo Experiments

Administration RouteAnimal ModelDosageDosing ScheduleEffect
IntravenousBALB/c mice68 mg/kg or 135 mg/kgSingle dose immediately before LPSSignificantly reduced lethality from LPS-induced endotoxin shock.[2]
OralBALB/c mice200 mg/kgThree times (1h before, 1h and 6h after LPS)Significant increase in survival rate in LPS-induced endotoxin shock.[2]
OralBALB/c mice135 mg/kgThree timesReduces lethality caused by LPS-induced endotoxin shock.[3]

Signaling Pathway and Experimental Workflow

ANO Signaling Pathway in Macrophages

The following diagram illustrates the proposed signaling pathway of this compound in LPS-stimulated macrophages, leading to the inhibition of pro-inflammatory cytokine production. ANO activates the PI3K/Akt pathway, which in turn phosphorylates and inactivates GSK-3β. This inactivation of GSK-3β is associated with a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][4]

ANO_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ANO This compound (ANO) Receptor Putative Receptor ANO->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b_active GSK-3β (active) Akt->GSK3b_active Phosphorylates (Inactivates) GSK3b_inactive p-GSK-3β (inactive) Akt->GSK3b_inactive Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) GSK3b_active->Cytokine_Production Promotes GSK3b_inactive->Cytokine_Production Inhibits Experimental_Workflow prep 1. Prepare ANO Stock Solution (in DMSO) treatment 3. Treat Cells with ANO & Stimulate (e.g., with LPS) prep->treatment seeding 2. Seed Cells in Culture Plate seeding->treatment incubation 4. Incubate for a Defined Period treatment->incubation collection 5. Collect Supernatant and/or Cell Lysate incubation->collection analysis 6. Analyze Endpoint (e.g., ELISA, Western Blot) collection->analysis

References

"minimizing variability in adenosine-N-oxide experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving Adenosine-N-Oxide (ANO). Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure consistency and reproducibility in your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in experiments using this compound?

Variability in this compound (ANO) experiments can stem from several factors, broadly categorized as compound-related, experimental procedure-related, and biological system-related. Key sources include:

  • Compound Stability and Handling: ANO, like other nucleoside analogs, can be sensitive to environmental factors.[1] Improper storage, repeated freeze-thaw cycles of stock solutions, and extended storage of diluted aqueous solutions can lead to degradation and loss of potency.[2]

  • Solution Preparation: Inconsistencies in solvent choice, final concentration, and mixing procedures can introduce significant errors. ANO is typically a water-soluble solid.[1]

  • Endogenous Adenosine Levels: The biological effects of ANO can be confounded by the presence of endogenous adenosine, which can fluctuate based on cellular stress and metabolic activity.[3] This is critical as ANO and adenosine may target overlapping pathways.

  • Cell Culture and In Vivo Model Conditions: Variations in cell passage number, cell density, growth media components, and the physiological state of animal models can alter cellular responses to ANO.

  • Assay Performance: Technical variability in analytical methods, such as HPLC or ELISA, including differences in instrument calibration, reagent quality, and sample handling, can impact the final data.

Q2: How should this compound be stored and handled to ensure its stability?

Proper storage is critical for maintaining the integrity and activity of this compound.

  • Solid Compound: Store the solid form of ANO in a tightly sealed container in a dry, cool, and well-ventilated place.[4] For long-term storage, refer to the manufacturer's recommendations, which often suggest storage at 2-8°C or -20°C.

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., sterile water or DMSO).[2] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods, as this can increase the risk of degradation.[2]

Q3: I am observing inconsistent biological effects in my cell-based assays. What could be the cause?

Inconsistent effects in cell-based assays are a common issue. A systematic approach to troubleshooting can help identify the source of the variability.

G cluster_0 Problem Identification cluster_1 Compound & Preparation cluster_2 Experimental Conditions cluster_3 Assay & Readout A Inconsistent Biological Effect Observed B Verify Compound Integrity (New vial, check storage) A->B C Standardize Solution Prep (Fresh solutions, vortexing) A->C D Control Endogenous Adenosine (Use Adenosine Deaminase) A->D E Standardize Cell Culture (Consistent passage, density) A->E F Validate Assay Performance (Controls, calibration) A->F G Consistent Timing (Incubation, reading) A->G

Caption: Canonical Adenosine A2A receptor Gs-protein signaling.

[5][6][7]### Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare standardized, stable solutions of ANO to minimize concentration-related variability.

Materials:

  • This compound (solid)

  • Sterile, nuclease-free water or anhydrous DMSO

  • Calibrated pipettes and sterile tips

  • Sterile, single-use microcentrifuge tubes

Procedure:

  • Pre-calculation: Determine the required volume of solvent to create a concentrated stock solution (e.g., 10 mM or 100 mM).

  • Weighing: On a calibrated analytical balance, carefully weigh the required amount of solid ANO. Perform this in a draft-free environment.

  • Dissolution: Add the calculated volume of solvent (e.g., sterile water) to the solid ANO. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. 4[1]. Aliquoting: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid reusing thawed solutions.

  • Storage: Store the aliquots at -20°C or -80°C. Note the date and concentration clearly on each tube.

  • Working Solution Preparation: On the day of the experiment, thaw one aliquot of the stock solution. Prepare the final working concentrations by diluting the stock in the appropriate cell culture medium or experimental buffer. Mix well before adding to cells or animals.

Critical Parameters:

  • Solvent Purity: Use high-purity, sterile solvents to prevent contamination.

  • Avoid Freeze-Thaw: Repeatedly freezing and thawing stock solutions is a major source of compound degradation and variability.

[2]#### Protocol 2: Quantification of this compound by LC-MS/MS

Objective: To provide a general workflow for the accurate quantification of ANO in biological samples (e.g., cell culture supernatant, plasma), which is essential for pharmacokinetic studies and for verifying exposure.

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Appropriate HPLC column (e.g., C18) *[8] Mobile phase solvents (e.g., Ammonium acetate in water, Acetonitrile) *[9] Internal Standard (e.g., a stable isotope-labeled version of ANO or a structurally similar molecule) *[9][10] Sample processing reagents (e.g., protein precipitation solution like cold methanol or acetonitrile)

Procedure:

  • Sample Collection: Collect biological samples and immediately place them on ice. If necessary, use a "stopper solution" containing metabolic inhibitors to prevent ANO degradation. 2[3]. Sample Preparation:

    • Spike all samples, standards, and quality controls with the internal standard.

    • Perform protein precipitation by adding 3 volumes of cold acetonitrile or methanol.

    • Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Develop an appropriate separation method using a C18 column or similar. The mobile phase could consist of Solvent A (e.g., 25 mM ammonium acetate in water) and Solvent B (acetonitrile). [9] * Optimize the mass spectrometer settings in Multiple Reaction Monitoring (MRM) mode. Determine the precursor and product ion transitions for both ANO and the internal standard. 4[10]. Data Analysis:

    • Generate a standard curve by plotting the peak area ratio (ANO/Internal Standard) against the nominal concentration of the calibration standards.

    • Use a linear regression model to fit the curve. The R² value should be >0.99.

    • Quantify the ANO concentration in the unknown samples by interpolating their peak area ratios from the standard curve.

Quantitative Data Summary: Analytical Method Precision

The following table summarizes typical acceptance criteria for the validation of a bioanalytical method, essential for ensuring low variability.

Validation Parameter Acceptance Criteria Rationale
Linearity (R²) > 0.99Ensures a direct and predictable relationship between concentration and instrument response.
Intra-assay Precision (%CV) < 15%Measures the variability within a single analytical run.
Inter-assay Precision (%CV) < 15%Measures the variability between different analytical runs on different days.
Accuracy (% Bias) Within ±15% of nominal valueEnsures the measured value is close to the true value.
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio > 10Defines the lowest concentration that can be reliably quantified with acceptable precision and accuracy.

References

Validation & Comparative

Unveiling the Biological Promise of Adenosine-N-Oxide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological effects of adenosine-N-oxide (ANO) against its parent compound, adenosine, and other alternatives. Supported by experimental data, this document delves into the mechanisms, efficacy, and potential therapeutic applications of ANO, offering a comprehensive resource for validating its biological activity.

This compound (ANO), a naturally occurring derivative of adenosine found in sources like royal jelly, has demonstrated significant potential as a potent anti-inflammatory and immunoregulatory agent.[1] Its structural modification, the N1-oxidation of the adenine base, confers a crucial advantage over adenosine: resistance to deamination, which significantly prolongs its half-life and enhances its biological activity.[1] This guide will explore the validated biological effects of ANO, presenting a comparative analysis with adenosine and other relevant compounds, detailing the experimental protocols used for validation, and illustrating the key signaling pathways involved.

Superior Anti-inflammatory Efficacy Compared to Adenosine

Experimental evidence consistently highlights the superior anti-inflammatory properties of ANO when compared directly with adenosine. In vitro studies using mouse peritoneal macrophages and the human monocytic cell line THP-1 have shown that ANO inhibits the secretion of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), at much lower concentrations than adenosine.[1][2] This enhanced potency is not solely attributable to its resistance to adenosine deaminase.[1]

In a lipopolysaccharide (LPS)-induced endotoxin shock model in mice, intravenous and oral administration of ANO significantly reduced lethality, further underscoring its potent anti-inflammatory effects in vivo.[1][2]

CompoundCell TypeStimulantCytokine InhibitedEC50 (µM)
This compound THP-1LPS + IFN-γTNF-α4.9[2]
IL-64.9[2]
Adenosine THP-1LPS + IFN-γTNF-α55[2]
IL-640[2]
Dipotassium Glycyrrhizate THP-1LPS + IFN-γTNF-α910[2]
IL-61000[2]

Comparison with Other Anti-inflammatory Agents

A study comparing the effects of ANO and pioglitazone, a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, in a rat model of sepsis induced by cecal ligation and perforation (CLP) revealed that both drugs significantly decreased serum levels of IL-1β, IL-6, TNF-α, and nitric oxide.[3] Notably, the study concluded that this compound demonstrated stronger and more effective anti-inflammatory effects than pioglitazone in this model.[3]

Treatment GroupIL-1β (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)Nitric Oxide (µM)
Control (Saline) ~150~2500~150~20
CLP (Surgical Control) ~600~8000~500~70
ANO ~250~4000~200~35
Pioglitazone ~350~5500~300~45

(Data are approximate values derived from graphical representations in the cited study and are intended for comparative purposes.)[3]

Signaling Pathways of this compound

The anti-inflammatory effects of ANO are primarily mediated through the PI3K/Akt/GSK-3β signaling pathway.[4][5] Unlike adenosine, which can down-regulate Akt phosphorylation, ANO up-regulates the phosphorylation of Akt and its downstream target, glycogen synthase kinase-3β (GSK-3β).[4] The phosphorylation of GSK-3β at Ser9 is known to negatively regulate the LPS-induced inflammatory response.[4] Interestingly, the inhibitory effects of ANO on TNF-α secretion are not affected by a protein kinase A (PKA) inhibitor (H-89), whereas the effects of adenosine are.[2] This suggests that ANO's mechanism of action is, at least in part, independent of the PKA pathway.[2]

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ANO This compound AR Adenosine Receptor (e.g., A2B) ANO->AR PI3K PI3K AR->PI3K Activates Akt Akt PI3K->Akt Phosphorylates GSK3b GSK-3β Akt->GSK3b Phosphorylates (Ser9) Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6) GSK3b->Inflammation Inhibits

Caption: ANO signaling pathway leading to anti-inflammatory effects.

Experimental Protocols

In Vitro Anti-inflammatory Assay
  • Cell Culture: Mouse peritoneal macrophages or human THP-1 monocytic cells are cultured in appropriate media.[1][2]

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response.[1][2]

  • Treatment: Various concentrations of this compound, adenosine, or other control compounds are added to the cell cultures.[2]

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).[2]

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA).[2]

In Vivo Endotoxin Shock Model
  • Animal Model: BALB/c mice are used for the study.[2]

  • Induction of Endotoxemia: Mice are injected intraperitoneally with a lethal dose of LPS (e.g., 18 mg/kg).[2]

  • Treatment: this compound or a saline control is administered intravenously or orally at specified time points relative to the LPS injection.[2]

  • Monitoring: The survival of the mice is monitored for a period of 3 days after the LPS injection.[2]

  • Cytokine Analysis: In a parallel experiment, blood samples can be collected 2 hours after LPS injection to measure serum cytokine levels.[2]

Experimental Workflow for In Vivo Validation start Start animal_model Select Animal Model (e.g., BALB/c mice) start->animal_model grouping Divide into Treatment Groups (ANO, Control) animal_model->grouping induction Induce Endotoxin Shock (LPS Injection) grouping->induction treatment Administer Treatment (Intravenous or Oral ANO) induction->treatment monitoring Monitor Survival (Over 3 days) treatment->monitoring data_analysis Analyze Survival Data monitoring->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for in vivo validation of ANO's anti-inflammatory effects.

Additional Biological Effects: Osteogenic and Adipocyte Differentiation

Beyond its anti-inflammatory properties, ANO has been shown to promote osteogenic and adipocyte differentiation.[4][5] In a mouse pre-osteoblastic cell line (MC3T3-E1), ANO induced alkaline phosphatase activity and promoted calcium deposition, indicating its role in osteoblast differentiation.[4][5] This effect was abrogated by an inhibitor of the PI3K/Akt pathway, suggesting the involvement of this signaling cascade.[4][5] Furthermore, ANO promoted the differentiation of mouse 3T3-L1 preadipocytes into adipocytes at much lower concentrations than adenosine.[4][5] These findings suggest potential applications for ANO in regenerative medicine.[4][5]

Conclusion

This compound presents a compelling profile as a therapeutic candidate, particularly for inflammatory disorders. Its enhanced stability and superior potency compared to adenosine, coupled with its multifaceted biological activities, including the promotion of cell differentiation, warrant further investigation. The detailed experimental protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals to validate and explore the full therapeutic potential of this promising molecule.

References

Adenosine-N-Oxide and Adenosine: A Comparative Analysis of Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the contrasting anti-inflammatory properties and mechanisms of adenosine-N-oxide and adenosine, supported by experimental data.

This guide provides a detailed comparison of the anti-inflammatory effects of this compound (ANO) and its parent compound, adenosine. While both molecules exhibit anti-inflammatory properties, recent studies indicate that ANO is a significantly more potent inhibitor of pro-inflammatory mediators. This document summarizes the key quantitative differences in their efficacy, outlines the experimental protocols used for their evaluation, and illustrates their distinct signaling pathways.

Data Presentation: Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the dose-dependent inhibitory effects of this compound (ANO) and Adenosine on the secretion of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from activated macrophages. The data is compiled from studies using murine peritoneal macrophages stimulated with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ), and RAW 264.7 macrophage cells stimulated with LPS.

CompoundCell TypeStimulantCytokineConcentration (µM)% Inhibition of Cytokine SecretionReference
This compound (ANO) Murine Peritoneal MacrophagesLPS (1 µg/mL) + IFN-γ (10 IU/mL)TNF-α0.1~40%[1]
1~70%[1]
10~85%[1]
IL-60.1~30%[1]
1~60%[1]
10~80%[1]
RAW 264.7LPS (2 µg/mL)TNF-α0.1~20%[2]
1~50%[2]
10~80%[2]
IL-60.1~25%[2]
1~60%[2]
10~85%[2]
Adenosine Murine Peritoneal MacrophagesLPS (1 µg/mL) + IFN-γ (10 IU/mL)TNF-α1~10%[1]
10~30%[1]
100~50%[1]
IL-61No significant inhibition[1]
10~20%[1]
100~40%[1]
RAW 264.7LPS (2 µg/mL)TNF-α1~5%[2]
10~25%[2]
100~45%[2]
IL-61No significant inhibition[2]
10~15%[2]
100~35%[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol assesses the ability of test compounds to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.

1. Cell Culture and Seeding:

  • Cell Line: Murine peritoneal macrophages or RAW 264.7 macrophage cell line.

  • Culture Medium: RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of this compound or Adenosine for 1 hour.

  • Stimulate the cells with either LPS (1-2 µg/mL) alone or in combination with murine IFN-γ (10 IU/mL).

  • Incubate the plates for 24 hours at 37°C.

3. Measurement of Inflammatory Mediators:

  • Cytokine Measurement (TNF-α and IL-6):

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Nitric Oxide (NO) Measurement:

    • Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

    • Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite is used for quantification.

In Vivo Endotoxin Shock Model

This protocol evaluates the in vivo anti-inflammatory efficacy of the test compounds in a mouse model of endotoxemia.

1. Animals:

  • Use male BALB/c mice (8-10 weeks old).

2. Induction of Endotoxin Shock:

  • Administer a lethal dose of LPS (e.g., 15 mg/kg) via intraperitoneal (i.p.) injection.

3. Compound Administration:

  • Administer this compound or Adenosine intravenously (i.v.) or orally at specified doses either before or after the LPS challenge.

4. Monitoring and Endpoint:

  • Monitor the survival of the mice for up to 72 hours after LPS injection.

  • In separate cohorts, blood samples can be collected at various time points to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and Adenosine are mediated by distinct intracellular signaling pathways.

This compound (ANO) Signaling Pathway

ANO exerts its anti-inflammatory effects primarily through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway.[3] This is in contrast to adenosine, which does not activate this pathway. The activation of Akt and subsequent phosphorylation and inhibition of GSK-3β leads to the suppression of pro-inflammatory cytokine production.

ANO_Signaling_Pathway ANO This compound Receptor Unknown Receptor ANO->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylation) GSK3b GSK-3β Akt->GSK3b Inhibits (Phosphorylation) Inflammation ↓ Pro-inflammatory Cytokine Production (TNF-α, IL-6) GSK3b->Inflammation Suppresses

Figure 1: Proposed signaling pathway for the anti-inflammatory effects of this compound.

Adenosine Signaling Pathway

Adenosine's anti-inflammatory effects are predominantly mediated through its interaction with G protein-coupled adenosine receptors, particularly the A2A and A2B receptors.[4] Activation of these receptors leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA activation ultimately results in the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.

Adenosine_Signaling_Pathway Adenosine Adenosine A2A_A2B_R A2A/A2B Receptors Adenosine->A2A_A2B_R AC Adenylyl Cyclase A2A_A2B_R->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Inhibits Inflammation ↓ Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Inflammation Suppresses

Figure 2: Signaling pathway for the anti-inflammatory effects of Adenosine.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for comparing the anti-inflammatory effects of this compound and Adenosine in vitro.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Stimulation cluster_analysis Data Analysis Cell_Culture Macrophage Cell Culture (RAW 264.7 or Peritoneal) Seeding Seed cells in 96-well plates Cell_Culture->Seeding Adhesion Overnight incubation for cell adhesion Seeding->Adhesion Pretreatment Pre-treat with This compound or Adenosine (various concentrations) Adhesion->Pretreatment Stimulation Stimulate with LPS +/- IFN-γ Pretreatment->Stimulation Incubation 24-hour incubation Stimulation->Incubation Supernatant_Collection Collect cell culture supernatants Incubation->Supernatant_Collection ELISA Measure TNF-α and IL-6 (ELISA) Supernatant_Collection->ELISA Griess_Assay Measure Nitric Oxide (Griess Assay) Supernatant_Collection->Griess_Assay Data_Comparison Compare dose-response curves and calculate IC50 values ELISA->Data_Comparison Griess_Assay->Data_Comparison

Figure 3: In Vitro Experimental Workflow.

Conclusion

The experimental evidence strongly indicates that this compound is a more potent anti-inflammatory agent than adenosine. ANO effectively inhibits the production of key pro-inflammatory cytokines at significantly lower concentrations.[1][2] This enhanced potency is coupled with a distinct mechanism of action involving the PI3K/Akt/GSK-3β signaling pathway, which is not engaged by adenosine. Furthermore, ANO's resistance to degradation by adenosine deaminase suggests a more favorable pharmacokinetic profile for in vivo applications.[5] These findings highlight this compound as a promising candidate for the development of novel anti-inflammatory therapeutics.

References

Adenosine-N-Oxide: A Comparative Analysis with Other Adenosine Analogs in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of adenosine-N-oxide (ANO) and other commonly used adenosine analogs in research. While ANO has demonstrated significant biological activity, particularly in the realm of inflammation, its direct interactions with adenosine receptors remain less characterized than those of classic analogs. This document summarizes the available quantitative data for key adenosine analogs, outlines detailed experimental protocols for their characterization, and visualizes the canonical adenosine receptor signaling pathways.

Quantitative Comparison of Adenosine Analogs

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of several widely used adenosine analogs for the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). This data is crucial for selecting the appropriate tool compound for specific research applications.

Note: Extensive literature searches did not yield specific Ki or EC50 values for this compound at the A1, A2A, A2B, or A3 adenosine receptors. Research on ANO has primarily focused on its anti-inflammatory effects, which may be mediated through signaling pathways distinct from direct adenosine receptor agonism[1][2].

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)A1 EC50 (nM)A2A EC50 (nM)A2B EC50 (nM)A3 EC50 (nM)
Adenosine~70~150~5100~65000.31 (µM)0.7 (µM)24 (µM)0.29 (µM)
NECA~10~10>1000-----
CGS21680-21>1000--30.97--
CPA--------
IB-MECA-------0.5

Data compiled from multiple sources. Values can vary based on experimental conditions and cell types used.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in pharmacological research. Below are detailed methodologies for two key assays used to characterize adenosine receptor ligands.

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Pellet the membrane fraction by high-speed centrifugation, wash, and resuspend in the assay buffer.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]CGS21680 for A2A receptors), and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand (e.g., 10 µM NECA).

  • Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional potency (EC50) of a compound by quantifying its effect on the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.

1. Cell Culture and Plating:

  • Culture CHO or HEK293 cells stably expressing the human adenosine receptor subtype of interest.

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

2. Agonist/Antagonist Treatment:

  • For A2A and A2B receptor agonists: Treat the cells with varying concentrations of the test compound.

  • For A1 and A3 receptor agonists: Pre-treat the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production, followed by the addition of varying concentrations of the test compound to measure the inhibition of cAMP levels.

  • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

3. Cell Lysis and cAMP Measurement:

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

4. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the test compound concentration.

  • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

  • For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Adenosine Receptor Signaling Pathways

The four adenosine receptor subtypes are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, leading to changes in intracellular cAMP levels.

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine / Agonist A1 A1 Receptor Adenosine->A1 A2A A2A Receptor Adenosine->A2A A2B A2B Receptor Adenosine->A2B A3 A3 Receptor Adenosine->A3 Gi Gi/o A1->Gi Gs Gs A2A->Gs A2B->Gs PLC Phospholipase C A2B->PLC Activates A3->Gi A3->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibition Gs->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Generates Ca2 Ca²⁺ Release IP3_DAG->Ca2

Caption: Adenosine receptor signaling pathways.

Experimental Workflow: Radioligand Displacement Assay

The following diagram illustrates the typical workflow for a radioligand displacement assay.

Radioligand_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep add_reagents Add Membranes, Radioligand, and Test Compound to Plate prep->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash measure Measure Radioactivity wash->measure analyze Analyze Data (IC50 -> Ki) measure->analyze end End analyze->end

Caption: Workflow of a radioligand displacement assay.

Conclusion

While this compound demonstrates compelling anti-inflammatory properties, its direct interaction with adenosine receptors is not well-defined in the current scientific literature. In contrast, analogs such as NECA, CGS21680, CPA, and IB-MECA have been extensively characterized, providing researchers with a robust toolkit for probing the function of specific adenosine receptor subtypes. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of these compounds and the elucidation of the precise mechanisms of action for novel molecules like this compound. Further research is warranted to determine the binding affinities and functional potencies of this compound at the four adenosine receptor subtypes to fully understand its pharmacological profile.

References

A Comparative Guide to Knockout Mouse Models for Elucidating Adenosine Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific knockout mouse models for the direct study of adenosine-N-oxide are not described in the current scientific literature, the critical role of adenosine signaling in a vast array of physiological and pathological processes has led to the development of numerous knockout mouse models targeting its receptors and key metabolic enzymes. These models are invaluable tools for dissecting the complex functions of adenosine and, by extension, would be the essential starting point for investigating the biological relevance of any of its derivatives, including adenosine N1-oxide, which has been shown to have anti-inflammatory properties.[1][2] This guide provides a comparative overview of the most widely used knockout mouse models in the field of adenosine research, presenting key experimental data and methodologies to aid in model selection and experimental design.

Adenosine is a ubiquitous purine nucleoside that modulates numerous physiological processes by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[3][4] The A1 and A3 receptors typically inhibit adenylyl cyclase, while the A2A and A2B receptors stimulate it.[3] The extracellular concentration of adenosine is tightly regulated by metabolic enzymes, making knockout models of these enzymes equally important for studying adenosine's roles.[5]

Comparison of Adenosine Receptor Knockout Mouse Models

The genetic deletion of adenosine receptors in mice has provided significant insights into their functions in the cardiovascular, nervous, and immune systems.[3] The following table summarizes the key phenotypic characteristics observed in these knockout models.

ModelKey Phenotypic CharacteristicsCardiovascular EffectsNervous System EffectsImmune/Inflammatory ResponseReference
A1 Receptor Knockout (A1R-/-) Altered respiration in response to hypoxia.[6]-Modified glutamatergic and dopaminergic transmission.[7]-[6]
A2A Receptor Knockout (A2AR-/-) Increased anxiety and aggression; paradoxical response to caffeine.[8]Increased blood pressure and bradycardia; reduced aortic relaxation.Decreased neurodegeneration in Parkinson's disease models; improved motor performance.[7]Augmented inflammation.[9][7][8][9]
A2B Receptor Knockout (A2BR-/-) Increased weight gain and visceral adipose tissue on a high-fat diet; insulin resistance.[10]---[10]
A3 Receptor Knockout (A3R-/-) Enhanced tolerance to myocardial ischemia-reperfusion.Augmented adenosine-induced coronary vasodilation.[11]--[12][11]
Quadruple Knockout (QKO) Decreased survival starting at ~15 weeks; required for adenosine-induced hypothermia, bradycardia, and hypotension.[13][14]Abolished cardiovascular responses to adenosine.[13][14]--[13][14]
Adenosine Metabolism Knockout Mouse Models

Targeting the enzymes that control adenosine levels provides an alternative approach to studying its physiological roles.

ModelGene KnockoutKey Phenotypic CharacteristicsMetabolic EffectsReference
Cardiomyocyte-specific ADK Knockout Adenosine Kinase (ADK)Ameliorated myocardial ischemia/reperfusion injury.[15]Enhanced glucose metabolism due to cellular adenosine accumulation.[15][15]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the reproducibility and interpretation of data from knockout mouse studies. Below are representative methodologies for key experiments cited in this guide.

Assessment of Myocardial Ischemia-Reperfusion Injury

Protocol:

  • Animal Model: Cardiomyocyte-specific adenosine kinase (ADK) knockout mice and wild-type littermates are used.[15]

  • Surgical Procedure: Mice are anesthetized, and a thoracotomy is performed. The left anterior descending (LAD) coronary artery is ligated for a period of 30-60 minutes, followed by reperfusion.[15]

  • Infarct Size Measurement: After the reperfusion period, the heart is excised. The aorta is cannulated, and the coronary arteries are perfused with saline, followed by 1% 2,3,5-triphenyltetrazolium chloride (TTC) to stain viable myocardium red. The non-viable (infarcted) tissue remains pale. The heart is then sectioned, and the areas of infarct and the total area at risk are quantified using imaging software.[15]

  • Echocardiography: Cardiac function is assessed in living mice before and after the ischemia-reperfusion procedure using echocardiography to measure parameters such as ejection fraction and fractional shortening.[15]

Behavioral Phenotyping: Elevated Plus Maze for Anxiety

Protocol:

  • Animal Model: Adenosine A2A receptor knockout (A2AR-/-) mice and wild-type controls are used.[8]

  • Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

  • Procedure: Each mouse is placed in the center of the maze, facing an open arm. The movement of the mouse is tracked for a 5-minute period.

  • Data Analysis: The time spent in the open arms versus the closed arms is recorded. A lower proportion of time spent in the open arms is indicative of increased anxiety-like behavior.

Visualizing Adenosine Signaling Pathways and Experimental Workflows

Understanding the molecular pathways and experimental setups is facilitated by clear diagrams.

Adenosine Receptor Signaling Pathways

The following diagram illustrates the canonical signaling pathways activated by the four adenosine receptor subtypes.

Adenosine_Signaling cluster_A1_A3 A1R / A3R Signaling cluster_A2A_A2B A2AR / A2BR Signaling A1R A1R Gi Gi A1R->Gi Adenosine A3R A3R A3R->Gi Adenosine AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_inhibit cAMP AC_inhibit->cAMP_inhibit ATP_inhibit ATP ATP_inhibit->AC_inhibit A2AR A2AR Gs Gs A2AR->Gs Adenosine A2BR A2BR A2BR->Gs Adenosine AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_stimulate cAMP AC_stimulate->cAMP_stimulate ATP_stimulate ATP ATP_stimulate->AC_stimulate

Caption: Canonical G-protein signaling pathways for adenosine receptors.

Potential Signaling Pathway for Adenosine N1-Oxide

Based on in vitro studies, adenosine N1-oxide has been shown to exert anti-inflammatory effects through the PI3K/Akt/GSK-3β signaling pathway.[1]

ANO_Signaling ANO Adenosine N1-Oxide Receptor Putative Receptor ANO->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Phosphorylates (Inhibits) Inflammation Pro-inflammatory Cytokine Release GSK3b->Inflammation Inhibits

Caption: Proposed anti-inflammatory signaling of Adenosine N1-Oxide.

Experimental Workflow for Ischemia-Reperfusion Studies

The following diagram outlines the key steps in a typical in vivo ischemia-reperfusion experiment using a knockout mouse model.

IR_Workflow Start Select KO and WT mice Anesthesia Anesthetize mouse Start->Anesthesia Surgery Perform thoracotomy and LAD artery ligation Anesthesia->Surgery Ischemia Ischemia (e.g., 45 min) Surgery->Ischemia Reperfusion Remove ligation for Reperfusion (e.g., 24h) Ischemia->Reperfusion Analysis Assess cardiac function and infarct size Reperfusion->Analysis Data Compare KO vs. WT Analysis->Data

References

A Comparative Guide to Confirming the Identity of Adenosine-N-oxide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the confident identification and quantification of adenosine-N-oxide in complex biological matrices. The selection of an appropriate analytical technique is critical for accurate pharmacokinetic studies, biomarker discovery, and understanding the role of this adenosine derivative in various physiological and pathological processes. This document outlines the experimental protocols and performance characteristics of the two primary methods employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Method Comparison at a Glance

The confirmation of this compound in biological samples primarily relies on chromatographic separation coupled with sensitive detection techniques. LC-MS/MS is generally considered the gold standard due to its superior sensitivity and specificity, while HPLC-UV offers a more accessible and cost-effective alternative.

FeatureLC-MS/MSHPLC-UV
Principle Separation by chromatography, followed by mass-based detection and fragmentation for structural confirmation.Separation by chromatography, followed by detection based on the absorption of ultraviolet light.
Specificity Very High (utilizes precursor and product ion masses)Moderate (risk of co-eluting interferences)
Sensitivity Very High (picogram to femtogram levels)Moderate (nanogram to microgram levels)
Quantitative Accuracy High (with use of stable isotope-labeled internal standards)Good (can be affected by matrix effects)
Cost High (instrumentation and maintenance)Low to Moderate
Throughput HighModerate

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of analytes that possess a UV chromophore, such as this compound. The method's simplicity and cost-effectiveness make it an attractive option for routine analysis.

Experimental Protocol: HPLC-UV

A typical HPLC-UV method for the analysis of adenosine and its analogs, adaptable for this compound, is as follows:

  • Sample Preparation:

    • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.

    • Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Supernatant Collection: Carefully collect the supernatant for analysis. For higher purity, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is often employed. For example, a mixture of a buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve the best separation from other endogenous compounds.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.

    • Injection Volume: 10-20 µL.

  • UV Detection:

    • The UV detector is set at the maximum absorbance wavelength for this compound, which is expected to be around 260 nm, similar to adenosine.

Performance Characteristics of a Validated HPLC-UV Method for Adenosine (Adaptable for this compound)

The following table summarizes typical performance data for the HPLC-UV analysis of adenosine, which provides a benchmark for what can be expected for this compound analysis.

ParameterTypical Performance
Linearity (Range) 0.25 - 100 µmol/L[1]
Lower Limit of Quantification (LLOQ) 0.25 µmol/L[1]
Accuracy (% Bias) Within ±15%[1]
Precision (%RSD) <15%[1]
Recovery 91.6 - 98.3%[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is the preferred method for the definitive confirmation and quantification of trace levels of this compound in complex biological fluids.

Key Principle: Multiple Reaction Monitoring (MRM)

The high specificity of LC-MS/MS is achieved through a technique called Multiple Reaction Monitoring (MRM). In this mode, the mass spectrometer is set to monitor a specific precursor ion (the protonated molecule of this compound, [M+H]⁺) and one or more of its specific fragment ions (product ions) generated by collision-induced dissociation. This highly specific detection significantly reduces the likelihood of interference from other molecules in the sample.

The molecular formula of this compound is C₁₀H₁₃N₅O₅, with an exact mass of 283.24 g/mol . The protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 284.2. A characteristic fragmentation of N-oxides is the neutral loss of an oxygen atom (16 Da). Therefore, a key product ion for this compound would be at m/z 268.2, corresponding to the protonated adenosine molecule.

Experimental Protocol: LC-MS/MS

A general LC-MS/MS method for this compound would involve the following steps:

  • Sample Preparation:

    • Similar to HPLC-UV, protein precipitation is a common first step.

    • For enhanced cleanup and concentration, Solid-Phase Extraction (SPE) can be employed. A mixed-mode cation exchange SPE cartridge can be effective for retaining and eluting polar compounds like this compound.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used. HILIC columns are particularly well-suited for retaining and separating highly polar compounds.

    • Mobile Phase: For LC-MS compatibility, volatile buffers are used. A common mobile phase composition is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used for nucleosides.

    • MRM Transitions:

      • Primary Transition (for quantification): 284.2 → 268.2 (loss of oxygen)

      • Confirmatory Transition: 284.2 → 136.1 (fragment corresponding to the adenine base with the N-oxide)

    • Internal Standard: A stable isotope-labeled this compound (e.g., ¹⁵N₅-adenosine-N-oxide) is the ideal internal standard for the most accurate quantification, as it co-elutes and experiences similar matrix effects. If unavailable, a structurally similar compound can be used.

Performance Characteristics of a Validated LC-MS/MS Method for Adenosine (Adaptable for this compound)

The following table presents typical performance data for a validated LC-MS/MS method for adenosine, which illustrates the high sensitivity and precision achievable with this technique.

ParameterTypical Performance
Linearity (Range) 1 - 500 nM[3]
Lower Limit of Quantification (LLOQ) 0.857 nM[3]
Accuracy (% Bias) Within ±10%[3]
Precision (%RSD) <10%[3]
Recovery Consistent and reproducible[4]

Visualizing the Workflow and Biological Context

To aid in the understanding of the analytical process and the biological relevance of this compound, the following diagrams have been generated.

Overall Workflow for this compound Confirmation cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_data Data Analysis BiologicalSample Biological Sample (Plasma, Serum, etc.) ProteinPrecipitation Protein Precipitation (e.g., Methanol) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional, for LC-MS/MS) Supernatant->SPE HPLC_UV HPLC Separation (C18 Column) Supernatant->HPLC_UV LC_MSMS LC Separation (C18 or HILIC) Supernatant->LC_MSMS SPE->LC_MSMS UV_Detection UV Detection (~260 nm) HPLC_UV->UV_Detection Quantification Quantification UV_Detection->Quantification MS_Detection MS/MS Detection (MRM: 284.2 -> 268.2) LC_MSMS->MS_Detection MS_Detection->Quantification Confirmation Identity Confirmation MS_Detection->Confirmation

Caption: Workflow for this compound Analysis.

Anti-inflammatory Signaling of this compound ANO This compound PI3K PI3K ANO->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Phosphorylates (Inhibits) Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) GSK3b->Inflammation Inhibits

Caption: this compound Signaling Pathway.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the confirmation of this compound in biological samples depends on the specific requirements of the study. For high-throughput screening or when high sensitivity is not paramount, HPLC-UV provides a reliable and economical solution. However, for definitive identification, accurate quantification of low concentrations, and in complex matrices, LC-MS/MS is the unequivocally superior method. The detailed protocols and performance benchmarks provided in this guide will assist researchers in selecting and implementing the most appropriate analytical strategy for their research needs.

References

"comparative study of adenosine-N-oxide and synthetic adenosine receptor agonists"

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of adenosine-N-oxide and synthetic adenosine receptor agonists reveals distinct mechanisms of action and pharmacological profiles. While synthetic agonists are designed to target specific adenosine receptor subtypes with high affinity and selectivity, the available scientific literature suggests that this compound, a naturally occurring oxidized form of adenosine, primarily exerts its anti-inflammatory effects through signaling pathways that may be independent of direct adenosine receptor agonism.

This guide provides a detailed comparison based on available experimental data, summarizing the binding affinities and functional potencies of representative synthetic agonists for each of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). It also delves into the known biological effects and signaling mechanisms of this compound.

Synthetic Adenosine Receptor Agonists: A Quantitative Comparison

Synthetic adenosine receptor agonists are crucial tools in pharmacological research and drug development due to their enhanced stability and receptor selectivity compared to the endogenous ligand, adenosine. The following tables summarize the binding affinity (Ki) and/or functional potency (EC50) of several well-characterized synthetic agonists at human adenosine receptor subtypes.

Table 1: A1 Adenosine Receptor Agonists

CompoundReceptor SubtypeKᵢ (nM)Species
N⁶-Cyclopentyladenosine (CPA)A10.59Rat
2-Chloro-N⁶-cyclopentyladenosine (CCPA)A1Potent & SelectiveHuman
N⁶-(1-pyrrolidinyl)adenosineA18.0Rat
2-chloro-N⁶-[4-(phenylthio)-1-piperidinyl] adenosineA10.9Rat

Table 2: A2A Adenosine Receptor Agonists

CompoundReceptor SubtypeKᵢ (nM)EC₅₀ (nM)Species
NECAA2A14-Human
CGS 21680A2A-4.5Porcine
ZM241385 (antagonist)A2A0.4-Human

Table 3: A2B Adenosine Receptor Agonists

CompoundReceptor SubtypeEC₅₀ (nM)Species
NECAA2B2400Human
(S)-PHPNECAA2B220Human
BAY 60-6583A2B-Human

Table 4: A3 Adenosine Receptor Agonists

CompoundReceptor SubtypeKᵢ (nM)EC₅₀ (nM)Species
Cl-IB-MECAA31.4-Human
IB-MECAA3--Human
2-Chloro-N⁶-phenylethylAdoA30.02414Human

This compound: An Overview of its Biological Activity

This compound (ANO), an oxidized derivative of adenosine found in royal jelly, has demonstrated notable anti-inflammatory properties.[1] Unlike adenosine, which has a very short half-life in the blood, ANO is resistant to degradation by adenosine deaminase.[1]

Experimental evidence suggests that ANO's mechanism of action may differ from that of classical adenosine receptor agonists. While it has been observed to increase intracellular cyclic AMP (cAMP) levels in macrophages, a hallmark of Gs-coupled receptor activation (like A2A and A2B receptors), its primary anti-inflammatory effects appear to be mediated through alternative signaling pathways.[1] Studies have indicated the involvement of the PI3K/Akt/GSK-3β and c-Fos pathways in the anti-inflammatory response to ANO.[1][2]

Notably, direct comparative studies measuring the binding affinity and functional potency of this compound at each of the four adenosine receptor subtypes are not available in the current scientific literature. Therefore, a direct quantitative comparison with synthetic agonists in the format of the tables above cannot be provided. The existing data points towards a distinct pharmacological profile for this compound, warranting further investigation to fully elucidate its mechanism of action.

Signaling Pathways

The activation of adenosine receptors initiates distinct intracellular signaling cascades. The A1 and A3 receptors typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.

Adenosine_Receptor_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Agonist Receptor_A1_A3 A1R / A3R A1_A3->Receptor_A1_A3 Gi Gαi Receptor_A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Agonist Receptor_A2A_A2B A2AR / A2BR A2A_A2B->Receptor_A2A_A2B Gs Gαs Receptor_A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate stimulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Caption: Canonical signaling pathways of adenosine receptors.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional assays measuring cAMP accumulation.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing the unlabeled test compound (e.g., a synthetic agonist) against a radiolabeled ligand with known high affinity for the receptor.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Prepare cell membranes expressing the target receptor incubate Incubate membranes with radioligand and test compound start->incubate separate Separate bound from free radioligand (filtration) incubate->separate measure Measure radioactivity of bound radioligand separate->measure analyze Analyze data to determine Ki value measure->analyze cAMP_Assay cluster_workflow cAMP Accumulation Assay Workflow start Culture cells expressing the target receptor treat Treat cells with the test agonist start->treat lyse Lyse cells to release intracellular contents treat->lyse measure Measure cAMP levels (e.g., using ELISA or FRET) lyse->measure analyze Analyze data to determine EC50 value measure->analyze

References

Data Presentation: In Vitro vs. In Vivo Efficacy of Adenosine-N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vitro and In Vivo Efficacy of Adenosine-N-Oxide

This compound (ANO), a naturally occurring derivative of adenosine found in sources such as royal jelly, has demonstrated notable anti-inflammatory properties that distinguish it from its parent molecule.[1][2][3][4] This guide provides a comparative analysis of the in vitro and in vivo efficacy of ANO, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

The following table summarizes the quantitative data on the efficacy of this compound in various experimental models, comparing its effects to adenosine where data is available.

Parameter In Vitro Model This compound (ANO) Efficacy Adenosine Efficacy Reference
Cytokine Inhibition (TNF-α) LPS/IFN-γ-stimulated mouse peritoneal macrophagesMore potent inhibition at lower concentrations than adenosine.Required much higher concentrations for similar inhibition.[4][3][4]
Cytokine Inhibition (IL-6) LPS/IFN-γ-stimulated mouse peritoneal macrophagesMore potent inhibition at lower concentrations than adenosine.[4]Required much higher concentrations for similar inhibition.[4][3][4]
Cytokine Inhibition (IL-6) TLR agonist-stimulated mouse peritoneal macrophagesDose-dependent inhibition of IL-6 production stimulated by LPS, Poly I:C, Pam3CSK4, and zymosan A.Not explicitly compared in this context.[4]
Cell Proliferation RAW264.7 macrophage-like cellsDid not affect cell proliferation.[1][2]Not specified.[1][2]
Osteoblast Differentiation MC3T3-E1 pre-osteoblastic cellsInduced alkaline phosphatase activity and promoted calcium deposition.Not specified.[1][5]
Adipocyte Differentiation 3T3-L1 preadipocytesPromoted insulin/dexamethasone-induced differentiation at much lower concentrations than adenosine.[1][5]Less potent than ANO.[1][5][1][5]
Parameter In Vivo Model This compound (ANO) Efficacy Adenosine Efficacy Reference
Survival Rate LPS-induced endotoxin shock in miceSignificantly reduced lethality with both intravenous and oral administration.[3][4]Not specified for direct comparison in these studies.[3][4]
Inflammatory Cytokines (IL-1β, IL-6, TNF-α) Cecal ligation and perforation (CLP) sepsis model in ratsSignificantly decreased serum levels of IL-1β, IL-6, and TNF-α.Not specified.[6][7]
Oxidative Stress Markers (MDA, MPO) CLP sepsis model in rats (liver and spleen)Decreased levels of malondialdehyde (MDA) and myeloperoxidase (MPO).Not specified.[6][7]
Antioxidant Enzymes (SOD, CAT) CLP sepsis model in rats (liver and spleen)Significantly increased activity of superoxide dismutase (SOD) and catalase (CAT).Not specified.[6][7]
Survival Rate CLP sepsis model in ratsSignificantly improved cell viability and rat survival.Not specified.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Anti-inflammatory Assay
  • Cell Culture: Mouse peritoneal macrophages were harvested and plated at a density of 5 x 104 cells/well. The human monocytic cell line THP-1 and the mouse macrophage-like cell line RAW264.7 were also utilized.[3][4]

  • Stimulation: Cells were stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 10 IU/mL) to induce the production of pro-inflammatory cytokines.[4] In some experiments, various Toll-like receptor (TLR) agonists such as Poly I:C, Pam3CSK4, and zymosan A were used as stimuli.[4]

  • Treatment: Various concentrations of this compound or adenosine were added to the cell cultures simultaneously with the stimulants.

  • Cytokine Measurement: After a 24-hour incubation period at 37°C, the levels of TNF-α and IL-6 in the culture supernatants were quantified using an enzyme-linked immunosorbent assay (ELISA).[4]

  • Cell Viability: Cell proliferation and viability were assessed using methods like the alamarBlue™ assay to ensure that the observed cytokine inhibition was not due to cytotoxicity.[4]

In Vivo Endotoxin Shock Model
  • Animal Model: Male mice were used for the LPS-induced endotoxin shock model.

  • Induction of Shock: A lethal dose of LPS was administered to the mice to induce endotoxemia.

  • Treatment: this compound was administered either intravenously or orally.

  • Outcome Measurement: The primary endpoint was the survival rate of the mice over a specified period.[3][4]

In Vivo Sepsis Model (Cecal Ligation and Perforation - CLP)
  • Animal Model: Male rats were utilized for the CLP-induced sepsis model.

  • Surgical Procedure: Under general anesthesia, a celiotomy was performed. The cecum was ligated and then perforated to induce polymicrobial sepsis.

  • Treatment: this compound (e.g., 18.00 mg kg-1) was administered intraperitoneally multiple times a day for a specified duration (e.g., 3 days).[6]

  • Sample Collection and Analysis: Blood samples were collected to measure serum levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) and nitric oxide (NO). Liver and spleen tissues were homogenized to measure levels of oxidative stress markers (MDA, MPO) and the activity of antioxidant enzymes (SOD, CAT).[6][7]

  • Outcome Measurement: In addition to the biochemical markers, the overall survival of the rats was monitored.[7]

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a conceptual experimental workflow for evaluating the anti-inflammatory effects of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ANO This compound Receptor Putative Receptor (e.g., A2B AR) ANO->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (Ser473) GSK3b GSK-3β Akt->GSK3b Phosphorylates (Ser9) Inflammatory_Response LPS-induced Inflammatory Response GSK3b->Inflammatory_Response Inhibits

Caption: Proposed signaling pathway for the anti-inflammatory effects of this compound.

G start Start: In Vitro or In Vivo Model induction Induce Inflammation (e.g., LPS, CLP) start->induction treatment Administer This compound induction->treatment control Control Group (Vehicle) induction->control data_collection Collect Samples (Supernatant, Serum, Tissue) treatment->data_collection control->data_collection analysis Analyze Biomarkers (Cytokines, Oxidative Stress) data_collection->analysis outcome Assess Outcome (Survival, Efficacy) analysis->outcome

Caption: General experimental workflow for assessing the efficacy of this compound.

References

A Comparative Guide to the Detection of Adenosine-N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of current and potential methods for the detection and quantification of adenosine-N-oxide (ANO), a molecule of growing interest due to its anti-inflammatory and immunomodulatory properties. This document outlines the performance of various analytical techniques, details experimental protocols, and illustrates the key signaling pathway influenced by ANO.

Data Presentation: Comparison of this compound Detection Methods

The following table summarizes the performance characteristics of three primary methods for the detection of this compound. It is important to note that while HPLC and LC-MS/MS methods are well-established for the parent compound adenosine and other N-oxides, specific validation for this compound is crucial. The immunoassay data is based on an assay developed for adenine N1-oxide, a related structure.

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV DetectionLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassay (Competitive ELISA)
Principle Separation by reverse-phase chromatography and detection by UV absorbance.Separation by liquid chromatography followed by mass-based detection of precursor and product ions.Competitive binding of ANO and a labeled ANO conjugate to a specific antibody.
Limit of Detection (LOD) Estimated: ~0.017 µg/mL (for adenosine)[1]Estimated: ~0.257 nM (for adenosine)[2]Estimated: 4 residues per 10^6 bases (for adenine N1-oxide in DNA)[3]
Limit of Quantification (LOQ) Estimated: ~0.048 µg/mL (for adenosine)[1]Estimated: 0.857 nM (for adenosine)[2]Not explicitly reported for free ANO.
Linearity Range Estimated: 0.1 - 200 µg/mL (for adenosine)[1]Estimated: 1 - 500 nM (for adenosine)[2]Dependent on antibody affinity and assay optimization.
Precision (%RSD) < 5.3% (for adenosine)[1]< 10% (for adenosine)[2]Typically < 15% for immunoassays.
Accuracy/Recovery 91.6 - 98.3% (for adenosine)[1]Within 10% of nominal values (for adenosine)[2]Dependent on matrix effects and antibody specificity.
Sample Throughput ModerateHighHigh
Specificity Moderate; susceptible to interference from compounds with similar retention times and UV spectra.High; based on specific mass-to-charge ratios of precursor and fragment ions.High; dependent on antibody specificity.
Instrumentation Cost ModerateHighLow to Moderate
Expertise Required ModerateHighLow to Moderate

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is adapted from a method used for the quantification of adenosine in royal jelly, where this compound has also been identified.[1] Note: This method requires validation for the specific quantification of this compound.

a. Sample Preparation (from cell culture supernatant):

  • Collect cell culture supernatant.

  • Add an equal volume of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

b. HPLC Conditions:

  • Column: ODS AQ-303 column or a similar C18 column.

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and methanol (Solvent B).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve prepared with this compound standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a representative method for the analysis of N-oxide compounds and would require optimization and validation for this compound.[4]

a. Sample Preparation (from plasma):

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the sample in the initial mobile phase.

b. LC-MS/MS Conditions:

  • LC Column: A C18 or HILIC column suitable for polar compounds.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor to product ion transitions for this compound and the internal standard would need to be determined by direct infusion. For adenosine, a common transition is m/z 268.1 → 136.1.[5]

Immunoassay (Competitive ELISA)

This protocol is based on the principles of a competitive ELISA developed for adenine N1-oxide and would require the development of specific antibodies to this compound.[3]

a. Assay Principle: A microtiter plate is coated with an antibody specific for this compound. The sample containing unknown amounts of ANO is mixed with a known amount of enzyme-labeled ANO (e.g., HRP-conjugated ANO) and added to the wells. The unlabeled ANO from the sample and the labeled ANO compete for binding to the antibody. After an incubation period, the unbound components are washed away. A substrate for the enzyme is added, and the resulting color development is measured. The intensity of the color is inversely proportional to the concentration of ANO in the sample.

b. General Procedure:

  • Coat a 96-well plate with anti-adenosine-N-oxide antibody.

  • Block non-specific binding sites.

  • Add standards and samples to the wells, followed by the addition of HRP-conjugated this compound.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add TMB substrate and incubate for color development.

  • Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm.

  • Calculate the concentration of this compound based on the standard curve.

Mandatory Visualization

This compound Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects through the activation of the PI3K/Akt/GSK-3β signaling pathway.[6][7][8] The following diagram illustrates this proposed mechanism.

Adenosine_N_Oxide_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ANO This compound Receptor Putative Receptor (e.g., Adenosine Receptor) ANO->Receptor Binds and Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (via phosphorylation) Differentiation Osteogenic & Adipocyte Differentiation Akt->Differentiation Promotes Inflammatory_Response Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) GSK3b->Inflammatory_Response Promotes LCMS_Workflow Sample Biological Sample (e.g., Plasma, Cell Supernatant) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC-MS/MS Analysis Reconstitution->LC_Injection Data_Analysis Data Analysis and Quantification LC_Injection->Data_Analysis

References

A Comparative Guide to the Preclinical Findings on Adenosine-N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Adenosine-N-oxide (ANO), a derivative of adenosine, has garnered interest in the scientific community for its potential therapeutic effects. This guide provides a comparative analysis of key preclinical findings on ANO, with a focus on its anti-inflammatory, osteogenic, and sepsis-mitigating properties. The information is intended for researchers, scientists, and drug development professionals to facilitate a clear understanding of the existing data and to highlight the reproducibility and consistency across different studies. While direct replication studies are not prevalent in the published literature, this guide serves to compare findings from independent research efforts.

I. Anti-inflammatory Effects of this compound

This compound has been shown to exert potent anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines in various cell models. The primary mechanism appears to be independent of the MAPK and NF-κB pathways, instead involving the activation of the PI3K/Akt/GSK-3β signaling cascade.

Quantitative Data on Anti-inflammatory Effects:

Cell LineStimulantThis compound ConcentrationEffect on TNF-α SecretionEffect on IL-6 SecretionReference
RAW264.7 macrophagesLipopolysaccharide (LPS)100 µMSignificant InhibitionSignificant Inhibition
Mouse peritoneal macrophagesLPS + IFN-γLower concentrations than adenosineSuperior inhibition compared to adenosineNot specified
THP-1 (human monocytic cell line)LPS + IFN-γLower concentrations than adenosineSuperior inhibition compared to adenosineNot specified

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol is a composite based on methodologies described in the cited literature.

  • Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded into 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS).

  • Incubation: Cells are incubated for 24 hours.

  • Cytokine Measurement: The supernatant is collected, and the concentrations of TNF-α and IL-6 are determined using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathway: Anti-inflammatory Action of this compound

The diagram below illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ANO This compound Receptor Putative Receptor ANO->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (Ser473) Activates GSK3b GSK-3β Akt->GSK3b Phosphorylates (Ser9) Inhibits Inflammatory_Response Inflammatory Response (TNF-α, IL-6 secretion) GSK3b->Inflammatory_Response Inhibition leads to reduced inflammation G start Start cell_culture Culture pre-osteoblastic (MC3T3-E1) or pre-adipocyte (3T3-L1) cells start->cell_culture induce_diff Induce differentiation with appropriate medium + ANO cell_culture->induce_diff analyze_osteo Analyze Osteogenic Markers (ALP activity, Calcium deposition) induce_diff->analyze_osteo For Osteogenesis analyze_adipo Analyze Adipogenic Markers (Lipid droplet accumulation) induce_diff->analyze_adipo For Adipogenesis end End analyze_osteo->end analyze_adipo->end G Infection Infection (CLP) Inflammation Systemic Inflammatory Response Infection->Inflammation Cytokine_Storm ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Inflammation->Cytokine_Storm Oxidative_Stress Oxidative Stress (↓ SOD, CAT) Inflammation->Oxidative_Stress Organ_Damage Organ Damage & Mortality Cytokine_Storm->Organ_Damage Oxidative_Stress->Organ_Damage ANO This compound ANO->Cytokine_Storm Inhibits ANO->Oxidative_Stress Reduces by ↑ SOD, CAT

Adenosine-N-Oxide: A Comparative Analysis of its Mechanism of Action Against Other Purines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanism of action of adenosine-N-oxide (ANO) with other well-characterized purines, primarily adenosine. The focus is on highlighting the distinct signaling pathways activated by ANO and comparing its functional effects with purines that act through the canonical adenosine receptors. This document synthesizes available experimental data to offer a clear, objective comparison for research and drug development purposes.

Introduction: Adenosine and its Analogs in Cellular Signaling

Adenosine is a ubiquitous purine nucleoside that plays a critical role in numerous physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in regulating cardiovascular, nervous, and immune system functions. The activation of these receptors by adenosine and its analogs typically leads to the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, initiating a cascade of downstream signaling events.

This compound (ANO), a naturally occurring analog of adenosine found in royal jelly, has emerged as a molecule of interest due to its potent anti-inflammatory properties.[1][2] Notably, the mechanism of action of ANO appears to diverge significantly from that of adenosine and other synthetic purine agonists.

Comparative Mechanism of Action

The primary distinction in the mechanism of action between this compound and other purines lies in their downstream signaling pathways. While adenosine and its synthetic analogs directly engage with and signal through the four adenosine receptor subtypes, ANO appears to exert its effects through an independent pathway.

Adenosine and Canonical Purinergic Signaling

Adenosine's effects are mediated through its interaction with the A1, A2A, A2B, and A3 receptors. The activation of these receptors leads to the following signaling cascades:

  • A1 and A3 Receptors: These receptors are typically coupled to inhibitory G proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3]

  • A2A and A2B Receptors: These receptors are coupled to stimulatory G proteins (Gs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3]

These changes in cAMP concentration modulate the activity of protein kinase A (PKA) and other downstream effectors, leading to a wide range of cellular responses.

This compound and the PI3K/Akt Signaling Pathway

In contrast to adenosine, experimental evidence indicates that the anti-inflammatory effects of this compound are mediated through the phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase-3β (GSK-3β) signaling pathway .[1][2] Studies have shown that ANO upregulates the phosphorylation of Akt and its downstream target GSK-3β.[1][2] Importantly, the anti-inflammatory actions of ANO were not associated with changes in the mitogen-activated protein kinase (MAPK) or nuclear factor-κB (NF-κB) signaling pathways, which are often modulated by other anti-inflammatory agents.[1][2]

While one study noted that ANO can increase cAMP levels in macrophages, the primary anti-inflammatory signaling appears to be driven by the PI3K/Akt pathway. The direct interaction of ANO with the four adenosine receptor subtypes has not been extensively characterized in publicly available literature.

The following diagram illustrates the distinct signaling pathways of adenosine and this compound.

Signaling_Pathways cluster_adenosine Adenosine Signaling cluster_ano This compound Signaling Adenosine Adenosine A1_A3 A1/A3 Receptors Adenosine->A1_A3 A2A_A2B A2A/A2B Receptors Adenosine->A2A_A2B Gi Gi A1_A3->Gi Gs Gs A2A_A2B->Gs AC_inhib Adenylyl Cyclase Gi->AC_inhib AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_inhib ↓ PKA Activity cAMP_dec->PKA_inhib PKA_stim ↑ PKA Activity cAMP_inc->PKA_stim Response_A Cellular Response PKA_inhib->Response_A PKA_stim->Response_A ANO This compound Receptor_ANO Putative Receptor ANO->Receptor_ANO PI3K PI3K Receptor_ANO->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inflammatory_Response ↓ Pro-inflammatory Cytokine Secretion GSK3b->Inflammatory_Response

Figure 1. Signaling pathways of Adenosine vs. This compound.

Quantitative Comparison of Biological Activity

The differing mechanisms of action translate to distinct pharmacological profiles. This section presents a quantitative comparison of this compound and other key purines.

Receptor Binding Affinity and Potency

Table 1: Receptor Binding Affinity (Ki) and Functional Potency (EC50) of Adenosine and Selected Agonists at Human Adenosine Receptors

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor EC50 (µM)A3 Receptor Ki (nM)
Adenosine ~70[4]~150[4]24[5]6500[4]
NECA 14[5]20[5]2.4[5]6.2[5]
CGS-21680 29027[6]>1088,800
IB-MECA >10,000>10,000>10~1

Data compiled from various sources. Ki values represent binding affinity, and EC50 values represent the concentration for 50% of maximal effect in functional assays.

Anti-inflammatory Activity

A key functional difference between this compound and adenosine is their potency in suppressing inflammatory responses.

Table 2: Comparison of Anti-inflammatory Potency of this compound and Adenosine

CompoundEC50 for TNF-α Inhibition (µM)EC50 for IL-6 Inhibition (µM)
This compound 4.94.9
Adenosine 5540

Data from a study on LPS/IFN-γ-stimulated THP-1 human monocytic cells.[7]

The data clearly indicates that this compound is significantly more potent than adenosine in inhibiting the secretion of the pro-inflammatory cytokines TNF-α and IL-6.

Experimental Protocols

This section provides an overview of the methodologies used to generate the data presented in this guide.

Radioligand Binding Assay for Adenosine Receptors

Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

Principle: This competitive binding assay measures the ability of a non-radiolabeled test compound to displace a known radiolabeled ligand from the receptor.

Generalized Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a microplate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]CGS21680 for A2A), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, include wells with a high concentration of a known non-radiolabeled agonist or antagonist.

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the workflow of a typical radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells expressing receptor) Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]CGS21680) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50_Calc IC50 Determination Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Figure 2. Workflow of a typical radioligand binding assay.
Western Blotting for PI3K/Akt Pathway Activation

Objective: To assess the phosphorylation status of Akt and GSK-3β as a measure of PI3K/Akt pathway activation.

Principle: This technique uses specific antibodies to detect the total and phosphorylated forms of proteins separated by size via gel electrophoresis.

Generalized Protocol:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., RAW264.7 macrophages) to a suitable confluency.

    • Treat the cells with this compound or other compounds for the desired time.

    • Include a vehicle-treated control group.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473 or anti-phospho-GSK-3β Ser9).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane thoroughly.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-Akt) and/or a housekeeping protein (e.g., β-actin).

    • Quantify the band intensities using densitometry software.

ELISA for Cytokine Measurement

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Generalized Protocol (Sandwich ELISA):

  • Plate Coating:

    • Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest.

    • Incubate overnight at 4°C.

    • Wash the plate to remove unbound antibody and block the remaining protein-binding sites on the wells.

  • Sample Incubation:

    • Add standards (known concentrations of the cytokine) and samples (cell culture supernatants) to the wells.

    • Incubate for a specified time to allow the cytokine to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

  • Detection Antibody Incubation:

    • Add a biotinylated detection antibody, also specific for the cytokine, to each well. This antibody binds to a different epitope on the captured cytokine.

    • Incubate and then wash the plate.

  • Enzyme Conjugate and Substrate Addition:

    • Add a streptavidin-HRP conjugate to the wells, which will bind to the biotinylated detection antibody.

    • Incubate and wash the plate.

    • Add a chromogenic substrate (e.g., TMB) to the wells. The HRP enzyme will catalyze a color change.

  • Measurement and Analysis:

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance of each well at a specific wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound presents a distinct mechanism of action compared to adenosine and other traditional purine receptor agonists. Its primary signaling through the PI3K/Akt/GSK-3β pathway, rather than direct modulation of adenosine receptors and cAMP levels, sets it apart. This unique mechanism is associated with a significantly more potent anti-inflammatory effect, as demonstrated by its superior ability to inhibit pro-inflammatory cytokine secretion.

While the direct interaction of this compound with the four adenosine receptor subtypes remains to be fully elucidated, the current evidence strongly suggests that its pharmacological profile is not primarily driven by these receptors. This makes this compound a compelling lead compound for the development of novel anti-inflammatory therapeutics with a potentially different side-effect profile compared to classical adenosine receptor agonists. Further research is warranted to fully characterize its molecular targets and to explore its therapeutic potential in a broader range of inflammatory and disease models.

References

Safety Operating Guide

Proper Disposal of Adenosine-N-Oxide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of adenosine-N-oxide.

While this compound is not classified as a hazardous substance in many safety data sheets, it is imperative to follow established laboratory protocols for chemical waste to ensure safety and compliance.[1][2] Best practices dictate that unknown or non-categorized chemicals should be handled with caution.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Tightly fitting safety goggles.[3]

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or other protective clothing is recommended.

In the event of accidental contact or spillage, follow these first-aid measures:

  • After eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.

  • After skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3]

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

For detailed spill cleanup procedures, refer to the Accidental Release Measures section of the Safety Data Sheet (SDS). In general, for a small spill, you should:

  • Avoid dust formation.

  • Use a dry clean up procedure and avoid generating dust.

  • Collect the spilled material in a suitable, labeled container for waste disposal.

Step-by-Step Disposal Protocol for this compound

Based on current regulations and safety guidelines, the recommended procedure for disposing of this compound is to treat it as a non-hazardous chemical waste designated for professional disposal. Do not dispose of this compound down the drain or in regular trash.

1. Waste Collection and Storage:

  • Container: Place this compound waste in a clearly labeled, sealed, and chemically compatible container. The original container is often a suitable choice if it is in good condition.

  • Labeling: The waste container must be labeled with the full chemical name ("this compound") and any other identifiers required by your institution's hazardous waste program.

  • Segregation: Store the waste container in a designated satellite accumulation area for chemical waste.[4] Ensure it is stored separately from incompatible materials, such as strong oxidizing agents.

2. Scheduling a Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management provider to schedule a pickup for the collected this compound waste.

  • Provide them with the necessary information about the waste, including the chemical name and quantity.

3. Documentation:

  • Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.

Quantitative Data Summary
ParameterGuidelineSource
pH Range for Sewer Disposal (General) 5.5 - 10.5[5]
Maximum Quantity for Sewer Disposal (General - for approved substances) A few hundred grams or milliliters per day[5]
Flash Point No data available
Toxicity Data (LD50, Oral, Mouse for Adenosine) >20 g/kg[6][7]

Visualizing the Disposal Workflow

To further clarify the decision-making process for the disposal of laboratory chemicals like this compound, the following workflow diagram is provided.

start Start: this compound Waste Generated check_sds Consult Safety Data Sheet (SDS) start->check_sds is_hazardous Is it explicitly listed as hazardous waste by EPA/local regulations? check_sds->is_hazardous hazardous_disposal Follow Hazardous Waste Disposal Protocol: - Label with hazardous waste tag - Store in designated satellite accumulation area - Arrange for EHS pickup is_hazardous->hazardous_disposal Yes non_hazardous_disposal Treat as Non-Hazardous Chemical Waste: - Collect in a labeled, sealed container - Store in a designated waste area - Arrange for professional chemical waste disposal is_hazardous->non_hazardous_disposal No end End: Waste Properly Disposed hazardous_disposal->end no_drain_trash Do NOT dispose down the drain or in regular trash non_hazardous_disposal->no_drain_trash no_drain_trash->end

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Adenosine-N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Adenosine-N-oxide, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for ensuring a safe laboratory environment.

This compound, a nucleoside analogue, requires careful handling to mitigate potential health risks. While some safety data sheets (SDS) classify it as not a hazardous substance or mixture, it is crucial to follow standard laboratory safety protocols to minimize exposure.[1] The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.

Personal Protective Equipment (PPE): Your First Line of Defense

The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2][3]
Skin Protection GlovesChemical-impermeable gloves. Must be inspected before use.[2][3]
Lab Coat/GownFire/flame resistant and impervious clothing.[2][3]
Respiratory Protection Full-face RespiratorRecommended if exposure limits are exceeded or irritation occurs.[2]

Table 1: Personal Protective Equipment for Handling this compound

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling this compound is essential to maintain a safe working environment. The following workflow outlines the key steps from receiving the compound to its final disposal.

A Receiving & Storage B Hazard Assessment A->B C PPE Selection & Donning B->C D Engineering Controls (Fume Hood) C->D E Handling & Preparation D->E F Spill & Emergency Procedures E->F G Decontamination E->G H Waste Disposal G->H I Documentation H->I A Collect Waste B Segregate Chemical Waste A->B C Label Waste Container B->C D Store in Designated Area C->D E Arrange for Professional Disposal D->E

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.